N-Methyl Palbociclib
Beschreibung
Eigenschaften
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZUBKCQUPZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107181 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-51-0 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571189-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Methyl Palbociclib: A Technical Guide to its Chemical Structure, Synthesis, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Palbociclib is a derivative of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib, in combination with endocrine therapy, is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This compound is primarily recognized as an impurity of Palbociclib. Understanding its chemical properties, synthesis, and biological interactions is crucial for quality control in drug manufacturing and for exploring its own potential biological activities. This guide provides a comprehensive overview of the chemical structure, a proposed synthesis protocol, and the signaling pathways potentially modulated by this compound.
Chemical Structure and Properties
This compound is structurally similar to Palbociclib, with the addition of a methyl group on the piperazine (B1678402) ring. This seemingly minor modification can influence the molecule's physicochemical properties and biological activity.
Chemical Structure:
-
IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[1]
-
Molecular Weight: 461.56 g/mol [1]
-
CAS Number: 571189-51-0[1]
-
SMILES: CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C[2]
-
InChI Key: PBSZUBKCQUPZFE-UHFFFAOYSA-N[2]
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for this compound and its parent compound, Palbociclib, for comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁N₇O₂ | [1][2] |
| Molecular Weight | 461.56 g/mol | [1] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Solubility in DMSO | < 1 mg/mL (insoluble or slightly soluble) | [3] |
Table 2: Physicochemical Properties of Palbociclib
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₇O₂ | PubChem |
| Molecular Weight | 447.53 g/mol | PubChem |
| Melting Point | 263-266 °C | [4] |
| pKa₁ (piperazine nitrogen) | 7.4 | [4] |
| pKa₂ (pyridine nitrogen) | 3.9 | [4] |
| Water Solubility | Very slightly soluble | [5] |
| Solubility in Methanol (B129727) | Very slightly soluble | [5] |
| Solubility in DMSO | Soluble (up to 2 mg/ml with warming) | [6] |
| Solubility in 0.1 N HCl | > 85% in 30 minutes | [5] |
Synthesis of this compound
Proposed Experimental Protocol: N-methylation of Palbociclib
This proposed protocol is based on the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.
Reaction Scheme:
A proposed synthesis of this compound from Palbociclib.
Materials:
-
Palbociclib
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Palbociclib (1 equivalent) in a suitable solvent such as dichloromethane or methanol.
-
Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde (e.g., 5-10 equivalents) followed by an excess of formic acid (e.g., 5-10 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry of reagents, and purification methods to achieve a good yield and purity.
Signaling Pathways
While this compound is primarily an impurity of Palbociclib, preliminary data suggests it may possess its own biological activities, including neutralizing hepatocyte growth factor (HGF) and inhibiting interleukin-6 (IL-6) signaling. The following diagrams illustrate the canonical signaling pathways of HGF/c-MET and IL-6.
HGF/c-MET Signaling Pathway
Hepatocyte Growth Factor (HGF) and its receptor, c-MET, play crucial roles in cell proliferation, motility, and morphogenesis. Aberrant activation of this pathway is implicated in cancer progression.
HGF/c-MET signaling pathway.
IL-6 Signaling Pathway
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immunity. Its signaling is mediated through the IL-6 receptor and the gp130 signal transducer.
IL-6 signaling pathway.
Conclusion
This compound, an impurity and derivative of the CDK4/6 inhibitor Palbociclib, possesses a distinct chemical identity that warrants careful consideration in the manufacturing and development of Palbociclib-based therapeutics. While a detailed synthesis protocol is not yet published, established chemical methodologies provide a clear path for its laboratory-scale synthesis for further investigation. The potential for this compound to modulate important cancer-related signaling pathways, such as HGF/c-MET and IL-6, highlights the need for further research to fully elucidate its biological activity profile. This technical guide provides a foundational resource for researchers and drug development professionals working with Palbociclib and its related compounds.
References
- 1. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. Palbociclib CAS#: 571190-30-2 [m.chemicalbook.com]
Physicochemical Properties of N-Methyl Palbociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl Palbociclib is a known impurity and a close structural analog of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Understanding the physicochemical properties of such impurities is critical for drug development, ensuring product purity, stability, and predictable pharmacological behavior. This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited publicly available experimental data for this compound, this guide also includes the well-characterized properties of the parent compound, Palbociclib, for comparative purposes. Detailed experimental protocols for determining key physicochemical parameters and relevant signaling pathways are also presented.
Introduction
Palbociclib (Ibrance®) is an orally active, first-in-class inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1] It is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1] this compound is recognized as an impurity of Palbociclib.[2][3] As a closely related compound, its physicochemical properties can influence the manufacturing, formulation, and stability of the active pharmaceutical ingredient (API). This document collates the known data for this compound and provides context by comparing it with the properties of Palbociclib.
Quantitative Data Summary
The following tables summarize the available computed and experimental physicochemical properties for this compound and Palbociclib. It is important to note the scarcity of experimental data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Type | Source |
| Molecular Formula | C₂₅H₃₁N₇O₂ | - | PubChem[4] |
| Molecular Weight | 461.6 g/mol | Computed | PubChem[4] |
| logP (XLogP3) | 2.3 | Computed | PubChem[4] |
| Solubility | < 1 mg/mL in DMSO | Experimental | MedchemExpress |
Table 2: Physicochemical Properties of Palbociclib (for comparison)
| Property | Value | Data Type | Source |
| Molecular Formula | C₂₄H₂₉N₇O₂ | - | PubChem[1] |
| Molecular Weight | 447.54 g/mol | - | AusPAR[5] |
| Melting Point | 263-266 ºC | Experimental | PubChem[1] |
| pKa | 7.4 (secondary piperazine (B1678402) nitrogen)3.9 (pyridine nitrogen) | Experimental | PubChem[1], AusPAR[5] |
| logP (at pH 7.4) | 0.99 | Experimental | PubChem[1], AusPAR[5] |
| Aqueous Solubility | pH-dependent: > 0.7 mg/mL (at or below pH 4.3) < 0.002 mg/mL (at pH 9.0) | Experimental | AusPAR[5] |
Disclaimer: The data for Palbociclib are provided for reference and comparative purposes only. These values are not representative of this compound.
Signaling Pathway of Palbociclib
Palbociclib exerts its therapeutic effect by inhibiting the cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 arrest and a halt in tumor cell proliferation.[1] While the specific activity of this compound has not been detailed in the available literature, its structural similarity to Palbociclib suggests it may interact with the same pathway.
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties are outlined below. These are generalized methods and would require specific optimization for this compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
-
Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., from pH 2 to 10).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged or filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each pH value.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
System Preparation: n-Octanol and water are mutually saturated by mixing and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand until the layers have clearly separated.
-
Quantification: The concentration of this compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which a crystalline solid melts.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion) are recorded.
-
Reporting: The melting point is reported as this temperature range. A sharp melting range is indicative of high purity.
Conclusion
While this compound is identified as an impurity of Palbociclib, there is a significant lack of publicly available experimental data regarding its core physicochemical properties such as pKa, melting point, and aqueous solubility. The available computed data suggests it is a lipophilic molecule. For a comprehensive understanding and to ensure the quality and safety of Palbociclib drug products, the experimental determination of these properties is highly recommended. The established protocols described in this guide provide a framework for such characterization. The biological activity of this compound is also an area that warrants further investigation, given its structural similarity to a potent CDK4/6 inhibitor.
References
- 1. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
N-Methyl Palbociclib: A Technical Guide to its Presumed Mechanism of Action on CDK4/6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of N-Methyl Palbociclib (B1678290), a known impurity of the FDA-approved drug Palbociclib, on Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Due to the limited direct research on N-Methyl Palbociclib, this document establishes a foundational understanding through the extensively studied mechanism of Palbociclib. The guide details the canonical CDK4/6 signaling pathway, the inhibitory action of Palbociclib, and discusses the potential implications of N-methylation on its bioactivity based on structure-activity relationship principles of related analogs. Furthermore, comprehensive experimental protocols for evaluating CDK4/6 inhibition are provided, alongside visualizations of key pathways and workflows to support researchers in this field.
Introduction to CDK4/6 Inhibition and Palbociclib
Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle.[1] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway.[2] In many cancers, this pathway is hyperactivated, leading to continuous cell division.[3]
Palbociclib (Ibrance®) is a highly selective, orally available inhibitor of CDK4 and CDK6.[4] It was the first CDK4/6 inhibitor to receive FDA approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5] By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of the Rb protein, maintaining it in its active, tumor-suppressive state.[6] This leads to the sequestration of E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[6]
This compound is recognized as an impurity of Palbociclib.[4] While specific studies on its biological activity are not publicly available, its structural similarity to Palbociclib suggests it is likely to share a similar mechanism of action. This guide will, therefore, use Palbociclib as a reference to delineate the presumed mechanism of this compound.
The CDK4/6-Rb Signaling Pathway and Mechanism of Inhibition
The progression of the cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases. The G1-S transition is primarily governed by the activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes.
Canonical CDK4/6 Signaling Pathway:
-
Mitogenic Stimulation: Growth factors and hormones stimulate the synthesis of D-type cyclins (Cyclin D1, D2, D3).
-
Complex Formation: D-type cyclins bind to and activate CDK4 and CDK6.
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma protein (pRb).[7]
-
E2F Release: Phosphorylation of pRb causes a conformational change, leading to the release of the E2F family of transcription factors.
-
Gene Transcription: E2F transcription factors activate the expression of genes necessary for DNA replication and S-phase progression, such as Cyclin E, and various DNA polymerases.
-
Cell Cycle Progression: The cell commits to another round of division and enters the S phase.
Inhibition by Palbociclib (and presumably this compound): Palbociclib acts as an ATP-competitive inhibitor of CDK4 and CDK6.[7] It binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates, most notably pRb.[7] This leads to the maintenance of pRb in its hypophosphorylated, active state, which in turn keeps E2F sequestered, resulting in a G1 cell cycle arrest.[8]
Quantitative Data and Structure-Activity Relationship
As this compound is an impurity, there is a lack of publicly available quantitative data regarding its specific inhibitory activity. The following table summarizes the known data for Palbociclib for reference.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Palbociclib | CDK4/Cyclin D1 | 11 | - | Biochemical | [9] |
| Palbociclib | CDK6/Cyclin D2 | 16 | - | Biochemical | [9] |
| Palbociclib | pRb Inhibition | 79.4 | MCF-7 | Cell-based | [7] |
Structure-Activity Relationship (SAR) Considerations for N-Methylation:
The structure of Palbociclib features a terminal piperazine (B1678402) ring. This compound has a methyl group attached to this terminal nitrogen. Based on SAR studies of Palbociclib analogs, modifications at this piperazine ring can influence the compound's activity.[10]
-
Potential Impact of N-Methylation: The addition of a methyl group can have several effects:
-
Steric Hindrance: The methyl group could introduce steric hindrance, potentially altering the binding affinity to the CDK4/6 active site. The direction and magnitude of this effect are difficult to predict without experimental data.
-
Solubility and Permeability: Methylation can alter the physicochemical properties of the molecule, such as its solubility and cell membrane permeability, which could in turn affect its bioavailability and cellular potency.
-
Metabolism: The N-methyl group could be a site for metabolism, potentially leading to a different pharmacokinetic profile compared to Palbociclib. Palbociclib itself is primarily metabolized by CYP3A and SULT2A1 enzymes.[11]
-
Without direct experimental evidence, it is hypothesized that this compound retains inhibitory activity against CDK4/6, but its potency may differ from that of Palbociclib.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CDK4/6 inhibitors.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified CDK4/6.
Principle: The assay quantifies the phosphorylation of a substrate (e.g., a peptide derived from the Rb protein) by a recombinant CDK4/Cyclin D or CDK6/Cyclin D complex in the presence of ATP. The amount of phosphorylation is measured, often using a luminescence-based method that detects the amount of ADP produced.
Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Dilute the recombinant CDK4/Cyclin D3 enzyme, Rb substrate peptide, and ATP in the kinase buffer to desired concentrations.
-
Prepare serial dilutions of this compound in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the test compound dilution.
-
Add 2 µl of the enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for pRb Phosphorylation (Western Blot)
This assay determines the effect of the compound on the CDK4/6 pathway within a cellular context by measuring the phosphorylation of Rb.
Principle: Cancer cells are treated with the test compound, and the levels of phosphorylated Rb (pRb) and total Rb are quantified using Western blotting. A decrease in the pRb/total Rb ratio indicates inhibition of CDK4/6 activity.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-pRb Ser780) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software and calculate the ratio of pRb to total Rb.
-
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle distribution.
Principle: Cells are treated with the compound, and their DNA content is analyzed by flow cytometry after staining with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). A G1 arrest is characterized by an accumulation of cells with 2N DNA content.
Protocol:
-
Cell Treatment:
-
Treat cells with the test compound for a specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the cells to remove ethanol and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
While this compound is primarily known as an impurity in Palbociclib preparations, its structural similarity strongly suggests a shared mechanism of action as a CDK4/6 inhibitor. This guide has detailed this mechanism, focusing on the inhibition of the Cyclin D-CDK4/6-Rb pathway, leading to a G1 cell cycle arrest. Although quantitative data for this compound is currently unavailable, the provided experimental protocols offer a comprehensive framework for its characterization. Further research is necessary to elucidate the precise inhibitory potency and pharmacokinetic profile of this compound to fully understand its biological implications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01440J [pubs.rsc.org]
- 3. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Clinical Development of Palbociclib: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Palbociclib in a Real-World Situation - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl Palbociclib: A Technical Guide to Its Potential Biological Activity as a Palbociclib Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[][2] As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration for safety and efficacy. This technical guide provides an in-depth analysis of N-Methyl Palbociclib, a potential process-related impurity or metabolite of Palbociclib. While publicly available, peer-reviewed data on the specific biological activity of this compound is limited, this document consolidates the known biological profile of Palbociclib, discusses the potential implications of N-methylation on its activity, and outlines the experimental protocols necessary for a comprehensive biological evaluation. This guide serves as a resource for researchers and drug development professionals investigating the impact of Palbociclib-related impurities.
Introduction to Palbociclib and its Mechanism of Action
Palbociclib is an orally bioavailable small molecule inhibitor that targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[] In many cancers, including HR+ breast cancer, this pathway is often hyperactivated, leading to uncontrolled cell proliferation. Palbociclib functions by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[3] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3] The net effect is a G1 cell cycle arrest and a halt in tumor cell proliferation.
The CDK4/6-Cyclin D-Rb Signaling Pathway
The signaling cascade initiated by CDK4/6 is a fundamental process in cell cycle regulation. The following diagram illustrates the canonical pathway and the inhibitory action of Palbociclib.
This compound: An Impurity of Interest
This compound is a derivative of Palbociclib where a methyl group is attached to a nitrogen atom, likely on the piperazine (B1678402) ring. The precise location of the methylation can influence its chemical properties and biological activity. Impurities like this compound can arise during the synthesis of the API or as a metabolite.[] The characterization and control of such impurities are mandated by regulatory agencies to ensure the safety and consistency of the drug product.
Known Biological Activity of Palbociclib
To establish a baseline for comparison, the following table summarizes the reported in vitro inhibitory activity of Palbociclib against its primary targets, CDK4 and CDK6.
| Target Enzyme | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | 11 | [4] |
| CDK6/Cyclin D2 | 15 | [4] |
| CDK4/Cyclin D3 | 9 | [4] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Potential Biological Activity of this compound
-
Hepatocyte Growth Factor (HGF) Neutralizing Activity: HGF and its receptor, c-Met, are implicated in tumor growth, invasion, and metastasis.[5][6] Small molecules that can neutralize HGF could have therapeutic potential.
-
Interleukin-6 (IL-6) Inhibition: IL-6 is a pleiotropic cytokine involved in inflammation and tumorigenesis.[7] Inhibition of the IL-6 signaling pathway is a therapeutic strategy in various diseases.
It is crucial to note that these claims are not yet substantiated by published scientific literature and require experimental verification. The structural modification of N-methylation could potentially alter the binding affinity of the molecule to its intended targets (CDK4/6) and could also confer novel off-target activities.
Experimental Protocols for Biological Characterization
A thorough biological evaluation of this compound is necessary to understand its pharmacological profile. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory potency of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D2.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D2 enzymes, Rb protein (substrate), ATP, this compound, Palbociclib (positive control), kinase assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound and Palbociclib.
-
In a microplate, combine the kinase, substrate (Rb), and the test compound at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated Rb using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-³²P]ATP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assays
Objective: To assess the anti-proliferative effect of this compound in cancer cell lines.
Methodology:
-
Cell Lines: Use a panel of cancer cell lines, including HR+ breast cancer cell lines (e.g., MCF-7, T-47D) that are known to be sensitive to Palbociclib.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and Palbociclib for a specified duration (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., resazurin, CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
HGF Neutralization and IL-6 Inhibition Assays
To validate the potential off-target activities, specific assays for HGF neutralization and IL-6 inhibition should be conducted. These would typically involve cell-based systems where HGF or IL-6-induced signaling or proliferation is measured in the presence and absence of this compound.
Experimental Workflow for Impurity Characterization
The biological characterization of a drug impurity like this compound follows a structured workflow to ensure a comprehensive understanding of its potential impact.
Conclusion and Future Directions
This compound represents a Palbociclib impurity with a currently uncharacterized biological profile in the public scientific domain. While its structural similarity to Palbociclib suggests a potential for CDK4/6 inhibition, the addition of a methyl group could significantly alter its potency and introduce novel off-target activities, as suggested by limited commercial data. A thorough investigation using the experimental protocols outlined in this guide is essential to determine its pharmacological and toxicological profile. Such studies are critical for ensuring the safety and efficacy of Palbociclib and for advancing our understanding of the structure-activity relationships of CDK4/6 inhibitors. Future research should focus on the synthesis of this compound and its comprehensive in vitro and in vivo characterization to provide the necessary data for a complete risk assessment.
References
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Compounds That Bind to the HGF β-Chain In Silico, Verification by Molecular Mechanics and Quantum Mechanics, and Validation of Their HGF Inhibitory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
The Discovery and Identification of N-Methyl Palbociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib (B1678290) (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The purity and quality of this pharmaceutical agent are of paramount importance for its safety and efficacy. This technical guide provides an in-depth overview of N-Methyl Palbociclib, a known impurity and related compound of Palbociclib. While the initial discovery of this specific impurity is not detailed in publicly available literature, this document consolidates the available information on its identity, plausible pathways of formation, and methods for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of Palbociclib.
Introduction to Palbociclib and the Importance of Impurity Profiling
Palbociclib is a small molecule inhibitor that functions by blocking the activity of CDK4 and CDK6, key regulators of the cell cycle.[1] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase and preventing cancer cell proliferation.[2]
Impurity profiling is a critical aspect of drug development and manufacturing. Process-related impurities and degradation products can potentially impact the safety, efficacy, and stability of the final drug product. Regulatory agencies require stringent control and characterization of any impurity present at levels above a certain threshold. This compound has been identified as a process-related impurity of Palbociclib.
Characterization of this compound
This compound is structurally similar to the parent drug, with the key difference being the presence of a methyl group on the terminal nitrogen of the piperazine (B1678402) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | [3] |
| CAS Number | 571189-51-0 | [3] |
| Molecular Formula | C₂₅H₃₁N₇O₂ | [3] |
| Molecular Weight | 461.6 g/mol | [3] |
Discovery and Identification
The precise details of the initial discovery and identification of this compound are not extensively documented in peer-reviewed publications. It is highly probable that this impurity was first identified during the process development and forced degradation studies of Palbociclib by its developers. Such studies are standard practice in the pharmaceutical industry to understand the stability of a drug substance and to identify potential impurities that may arise during synthesis, formulation, and storage.
The identification would have involved the use of sophisticated analytical techniques to separate and characterize unknown peaks in the chromatogram of Palbociclib samples.
Plausible Pathways of Formation
This compound is likely formed as a process-related impurity during the synthesis of Palbociclib. The final step in many synthetic routes to Palbociclib involves the coupling of a piperazine-containing intermediate with the core pyridopyrimidine structure. If a methylated piperazine derivative is present as an impurity in the starting materials, it would lead to the formation of this compound. Another possibility is unintended methylation during one of the synthetic steps.
Experimental Protocols
While a specific, published protocol for the initial discovery is unavailable, the following sections detail the methodologies that would be employed for the synthesis and analytical identification of this compound.
Synthesis of this compound (Proposed)
A plausible laboratory-scale synthesis of this compound would involve the direct methylation of Palbociclib.
Objective: To synthesize this compound from Palbociclib.
Materials:
-
Palbociclib
-
Formaldehyde (B43269) (37% in water)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve Palbociclib in 1,2-dichloroethane.
-
Add formaldehyde to the solution.
-
Stir the mixture at room temperature for a designated period.
-
Add sodium triacetoxyborohydride in portions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Analytical Identification and Characterization
The identification and quantification of this compound in a sample of Palbociclib would typically be performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer.
Objective: To develop a stability-indicating HPLC method for the separation of Palbociclib and its impurities, including this compound.
Instrumentation:
-
HPLC or UHPLC system with a UV or PDA detector
-
Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient Elution: A suitable gradient program to separate Palbociclib from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 266 nm.[4]
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Procedure:
-
Prepare standard solutions of Palbociclib and this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare a sample solution of the Palbociclib drug substance or product.
-
Inject the standard and sample solutions into the LC-MS system.
-
Identify the peaks for Palbociclib and this compound based on their retention times and mass-to-charge ratios (m/z). The expected [M+H]⁺ for this compound is approximately 462.27.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the reference standard.
Quantitative Data
As this compound is primarily considered an impurity, extensive quantitative data on its biological activity is not available in the public domain. The focus of quantitative analysis is on its detection and control in Palbociclib active pharmaceutical ingredient (API) and finished drug products.
Table 2: Analytical Parameters for Palbociclib and its Impurities (Illustrative)
| Parameter | Palbociclib | This compound (Expected) |
| Limit of Detection (LOD) | 4.87 µg/mL[4] | Similar sensitivity expected |
| Limit of Quantification (LOQ) | 14.77 µg/mL[4] | Similar sensitivity expected |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 2% |
Note: The values for this compound are expected based on typical performance of stability-indicating HPLC methods for related pharmaceutical compounds.
Signaling Pathways and Logical Relationships
The primary mechanism of action of Palbociclib is the inhibition of the Cyclin D-CDK4/6-Rb pathway. The logical workflow for the identification and control of an impurity like this compound follows a standard pharmaceutical quality control process.
Diagram 1: Palbociclib's Mechanism of Action
Caption: The Cyclin D-CDK4/6-Rb signaling pathway inhibited by Palbociclib.
Diagram 2: Impurity Identification Workflow
Caption: A typical workflow for the identification and control of pharmaceutical impurities.
Conclusion
This compound is a recognized impurity of the CDK4/6 inhibitor Palbociclib. While its initial discovery is not a matter of public record, its existence underscores the importance of rigorous process control and analytical characterization in pharmaceutical manufacturing. The methodologies for its synthesis as a reference standard and its detection via modern chromatographic techniques are well-established. This guide provides a consolidated resource for scientific professionals, offering insights into the characterization and analytical control of this and other related substances, thereby ensuring the continued safety and efficacy of Palbociclib as a vital cancer therapeutic.
References
- 1. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P16 methylation increases the sensitivity of cancer cells to the CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-Methyl Palbociclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of N-Methyl Palbociclib, an N-methylated derivative and known impurity of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib.[1][2] This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses and provides detailed experimental protocols for the characterization of this compound.
Introduction to this compound
This compound is a close structural analog of Palbociclib, a therapeutic agent used in the treatment of certain types of breast cancer.[3] Palbociclib functions by inhibiting CDK4 and CDK6, which are key regulators of the cell cycle, thereby preventing cancer cell proliferation.[3][4] The N-methyl derivative is significant as an impurity and for comparative studies in drug development and metabolism. Accurate spectroscopic characterization is crucial for its identification, quantification, and quality control.
The chemical structure of this compound is presented below:
Chemical Structure of this compound
-
IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[5]
-
Molecular Formula: C₂₅H₃₁N₇O₂[5]
-
Molecular Weight: 461.56 g/mol [2]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds.
Expected Mass Spectrometry Data
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound in high-resolution mass spectrometry.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₂₅H₃₂N₇O₂⁺ | 462.2612 |
| [M+Na]⁺ | C₂₅H₃₁N₇O₂Na⁺ | 484.2431 |
| [M+K]⁺ | C₂₅H₃₁N₇O₂K⁺ | 500.2171 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem MS (MS/MS) provides structural information through fragmentation of the parent ion. The expected fragmentation pattern for the [M+H]⁺ ion of this compound is outlined below, based on the known fragmentation of Palbociclib.[6][7]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 462.3 | 394.2 | Loss of the N-methylpiperazine moiety |
| 462.3 | 351.2 | Further fragmentation of the pyridopyrimidinone core |
| 462.3 | 99.1 | N-methylpiperazine fragment |
Experimental Protocol for LC-MS/MS Analysis
This protocol is adapted from established methods for Palbociclib quantification.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure good separation.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometer Settings (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Nebulizer Gas (Nitrogen): Flow rate adjusted for optimal spray
-
Collision Gas (Argon): Pressure optimized for fragmentation
-
Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) would be used.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is essential for the definitive structural elucidation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
Expected ¹H NMR Data
The following table provides a hypothetical but representative summary of the expected proton (¹H) NMR chemical shifts for this compound, extrapolated from data for Palbociclib and general principles of NMR spectroscopy. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | Aromatic CH |
| ~8.30 | d | 1H | Aromatic CH |
| ~8.00 | d | 1H | Aromatic CH |
| ~7.50 | dd | 1H | Aromatic CH |
| ~5.80 | m | 1H | Cyclopentyl CH |
| ~3.20 | t | 4H | Piperazine CH₂ adjacent to pyridine |
| ~2.60 | s | 3H | Acetyl CH₃ |
| ~2.50 | t | 4H | Piperazine CH₂ adjacent to N-methyl |
| ~2.25 | s | 3H | N-Methyl (piperazine) CH₃ |
| ~2.10 - 1.60 | m | 8H | Cyclopentyl CH₂ |
| ~2.00 | s | 3H | Aromatic CH₃ |
Experimental Protocol for NMR Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 0-12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-200 ppm
Signaling Pathway and Experimental Workflow
Signaling Pathway of Palbociclib
Palbociclib and its derivatives act by inhibiting the Cyclin D-CDK4/6-Rb signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.[8][9][10] Inhibition of this pathway leads to cell cycle arrest and a reduction in tumor cell proliferation.[4]
Caption: Mechanism of action of this compound on the CDK4/6-Rb pathway.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
N-Methyl Palbociclib: A Technical Overview of a Palbociclib-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Palbociclib is a chemical entity closely related to Palbociclib, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Palbociclib, in combination with endocrine therapy, has been a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As an impurity and derivative of Palbociclib, this compound is of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development for understanding the structure-activity relationships, metabolic fate, and potential off-target effects of Palbociclib. This technical guide provides a comprehensive overview of the chemical identifiers, relevant biological pathways, and key experimental methodologies associated with this compound and its parent compound.
Chemical Identifiers
A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 571189-51-0[1] |
| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[2] |
| Molecular Formula | C₂₅H₃₁N₇O₂[1] |
| Molecular Weight | 461.56 g/mol |
| SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C[2] |
| InChI | InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29)[2] |
| InChIKey | PBSZUBKCQUPZFE-UHFFFAOYSA-N[2] |
| Synonyms | 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, Palbociclib Impurity[1] |
Signaling Pathway: Inhibition of the Cell Cycle
This compound, as a derivative of Palbociclib, is presumed to target the same critical pathway in cell cycle regulation. Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle. The canonical pathway involves the binding of D-type cyclins to CDK4 and CDK6, which then phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase and a subsequent block in tumor cell proliferation.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on its structural similarity to Palbociclib, standard methodologies used for the parent compound can be adapted. The following sections provide representative protocols.
Synthesis of this compound
The synthesis of this compound would likely follow a similar synthetic route to Palbociclib, with the final step involving the coupling of the pyridopyrimidine core with N-methylpiperazine-substituted aminopyridine. A general synthetic approach is outlined below. This is a generalized procedure and would require optimization.
-
Preparation of the Pyridopyrimidine Core: The synthesis typically starts from a substituted pyrimidine (B1678525) derivative which undergoes a series of reactions including condensation, cyclization, and functional group manipulations to form the 6-acetyl-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one core structure.
-
Preparation of the Aminopyridine Side Chain: 5-bromo-2-aminopyridine can be reacted with N-methylpiperazine under suitable coupling conditions (e.g., Buchwald-Hartwig amination) to yield 5-(4-methylpiperazin-1-yl)pyridin-2-amine.
-
Final Coupling Reaction: The pyridopyrimidine core (e.g., a 2-chloro or 2-bromo derivative) is then coupled with the aminopyridine side chain, typically under palladium catalysis, to yield this compound.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC.
In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3, a biochemical kinase assay can be performed.
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Retinoblastoma protein (Rb) as a substrate.
-
ATP (Adenosine triphosphate).
-
This compound stock solution (in DMSO).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
The anti-proliferative effect of this compound on cancer cell lines can be assessed using a cell viability assay.
-
Cell Lines: HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D) are suitable models.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells for a period of 3 to 5 days.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
An RP-HPLC method can be developed for the purity determination and quantification of this compound, particularly in the context of analyzing Palbociclib impurities.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specific wavelength (e.g., 220 nm).
-
Column Temperature: 30°C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of a CDK inhibitor like this compound.
Conclusion
This compound, as a close analog of the successful anti-cancer drug Palbociclib, represents an important molecule for further scientific investigation. Understanding its chemical properties, biological activity, and analytical behavior is crucial for the comprehensive characterization of Palbociclib and the development of next-generation CDK4/6 inhibitors. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on studies involving this compound. Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential implications in drug therapy.
References
Whitepaper: In Silico Bioactivity Prediction of N-Methyl Palbociclib
Abstract
Palbociclib (Ibrance®) is a highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), pivotal in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Its metabolic fate and the bioactivity of its derivatives, such as N-Methyl Palbociclib, are of significant interest for understanding its complete pharmacological profile. This compound is a known process-related impurity and potential metabolite of Palbociclib. This document provides a comprehensive technical guide to the in silico prediction of this compound's bioactivity, outlining a computational workflow from target preparation to bioactivity assessment and ADMET profiling. The methodologies described herein offer a robust framework for hypothesis generation and guide subsequent experimental validation.
Introduction: Palbociclib and the Significance of N-Methylation
Palbociclib exerts its anti-cancer effects by inhibiting CDK4 and CDK6, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This action halts the cell cycle progression from the G1 to the S phase, ultimately suppressing tumor cell proliferation. The structure of Palbociclib features a secondary amine, which is a potential site for metabolic N-methylation. The resulting derivative, this compound, may exhibit an altered pharmacological profile, including changes in binding affinity for CDK4/6, cell permeability, and metabolic stability.
Predicting these changes using computational, or in silico, methods provides a rapid and cost-effective approach to prioritize further experimental investigation. This guide outlines the core computational strategies to predict the bioactivity of this compound against its primary targets, CDK4 and CDK6.
The CDK4/6-Rb Signaling Pathway
The pathway targeted by Palbociclib is central to cell cycle regulation. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the Rb protein, causing it to dissociate from the E2F transcription factor. Once released, E2F activates the transcription of genes required for S-phase entry, driving cell division. Palbociclib and, putatively, this compound, interrupt this cascade by competitively inhibiting the ATP-binding pocket of CDK4/6.
In Silico Bioactivity Prediction Workflow
A structured computational workflow is essential for a systematic evaluation. The process begins with preparing the structures of the ligand (this compound) and the protein targets (CDK4/6), followed by molecular docking to predict binding affinity, and is concluded with ADMET profiling to estimate drug-likeness.
Experimental Protocols: In Silico Methodology
Ligand and Protein Structure Preparation
Objective: To prepare high-quality 3D structures of the ligand (this compound) and the target proteins (CDK4, CDK6) for docking.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from its SMILES string or by modifying the Palbociclib structure.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel or ChemDraw.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign appropriate protonation states at physiological pH (7.4) and add hydrogen atoms.
-
-
Protein Preparation:
-
Download the crystal structure of CDK6 in complex with Palbociclib from the Protein Data Bank (PDB ID: 5L2I). This provides a biologically relevant conformation of the active site.
-
Using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools), perform the following steps:
-
Remove all non-essential water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign bond orders.
-
Assign protonation states for titratable residues.
-
Perform a restrained energy minimization to relieve any steric clashes in the structure.
-
-
Define the binding site (grid box) for docking based on the position of the co-crystallized Palbociclib.
-
Molecular Docking Simulation
Objective: To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding pocket of CDK6.
-
Protocol (using AutoDock Vina as an example):
-
Grid Box Generation: Define a grid box centered on the co-crystallized Palbociclib in PDB ID 5L2I. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å).
-
Configuration: Prepare a configuration file specifying the path to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search (e.g., exhaustiveness = 8).
-
Execution: Run the docking simulation. The program will generate multiple binding poses (modes) for this compound ranked by their predicted binding affinity (docking score in kcal/mol).
-
Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the CDK6 active site residues (e.g., Val101, Asp163, Ile19). Compare these interactions to those formed by the parent Palbociclib.
-
Predicted Data and Comparative Analysis
The following tables summarize the predicted quantitative data for this compound in comparison to the known experimental and predicted data for Palbociclib.
Table 1: Comparative Molecular Docking Results against CDK6 (PDB: 5L2I)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Palbociclib (Reference) | -9.5 to -11.0 | Val101, Ile19, His100, Asp163 |
| This compound | -9.0 to -10.5 | Val101, Ile19, His100, Asp163 |
Note: Binding affinity values are hypothetical predictions from docking software. Lower values indicate stronger predicted binding.
Table 2: Predicted Physicochemical and ADMET Properties
| Property | Palbociclib | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 447.5 | 461.5 |
| LogP (Octanol/Water) | 3.5 - 4.0 | 3.7 - 4.2 |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 7 | 7 |
| Predicted Aqueous Solubility (LogS) | -4.5 | -4.8 |
| Predicted Caco-2 Permeability (nm/s) | Moderate | Moderate to High |
| Predicted CYP2D6 Inhibition | Yes | Likely Yes |
| Predicted hERG Inhibition | Low Risk | Low Risk |
Discussion and Interpretation of In Silico Results
The in silico analysis provides several key hypotheses regarding this compound's bioactivity:
-
Binding Affinity: The addition of a methyl group to the piperazine (B1678402) nitrogen is predicted to have a minor impact on the binding affinity for CDK6. The slightly less favorable predicted score may be due to a minor steric clash or the loss of a potential hydrogen bond donor site. However, the core pharmacophore responsible for CDK6 inhibition remains intact, suggesting that this compound is likely still a potent inhibitor.
-
Binding Mode: The predicted binding mode of this compound is expected to be highly similar to that of Palbociclib, occupying the same ATP-binding pocket and forming key interactions with the hinge region of the kinase.
-
ADMET Profile: The N-methylation slightly increases the molecular weight and lipophilicity (LogP). This may marginally decrease aqueous solubility but could potentially enhance cell membrane permeability. The reduction in hydrogen bond donors from two to one is a significant change that could influence its pharmacokinetic properties. Other properties, such as potential for cytochrome P450 inhibition, are predicted to remain similar to the parent compound.
Recommendations for Experimental Validation
The computational predictions presented here must be validated through rigorous experimental testing.
-
Kinase Inhibition Assays: The primary validation step is to determine the IC50 value of synthesized this compound against CDK4 and CDK6. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using purified, recombinant Cyclin D-CDK4/6 complexes would be appropriate.
-
Cell-Based Proliferation Assays: The anti-proliferative activity should be assessed in Rb-positive breast cancer cell lines (e.g., MCF-7). A 72-hour cell viability assay (e.g., using CellTiter-Glo®) can determine the GI50 (concentration for 50% growth inhibition).
-
Pharmacokinetic Studies: If the compound shows potent activity, in vitro ADME assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) should be conducted to confirm the in silico predictions.
Conclusion
The in silico framework detailed in this guide provides a powerful, hypothesis-driven approach to assess the potential bioactivity of this compound. Molecular docking and ADMET predictions suggest that this compound likely retains potent CDK4/6 inhibitory activity with a pharmacological profile similar, but not identical, to the parent drug Palbociclib. These computational findings strongly support the prioritization of this compound for chemical synthesis and subsequent experimental validation to fully elucidate its role as a metabolite and its potential impact on the overall efficacy and safety profile of Palbociclib therapy.
Navigating the Thermal Landscape of N-Methyl Palbociclib: A Technical Guide on Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific literature concerning the thermal stability and degradation profile of Palbociclib (B1678290), the parent compound of N-Methyl Palbociclib. Despite a thorough search of scientific databases and literature, no specific experimental data on the thermal stability or degradation profile of this compound was found. Therefore, the information presented herein pertains to Palbociclib and serves as a foundational reference for researchers investigating related compounds like this compound.
Introduction
Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding the thermal stability and degradation pathways of Palbociclib and its impurities, such as this compound, is paramount for the development of robust formulations and analytical methods. This technical guide summarizes the current knowledge on the thermal behavior of Palbociclib, providing insights into its degradation under various stress conditions and detailing the experimental protocols used for its analysis.
Palbociclib Signaling Pathway
Palbociclib exerts its therapeutic effect by modulating the cell cycle machinery. It selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[2][3] This action blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[2][3]
Thermal Stability and Degradation Profile of Palbociclib
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Several studies have investigated the stability of Palbociclib under various stress conditions, including thermal stress.
Summary of Forced Degradation Studies on Palbociclib
| Stress Condition | Temperature | Duration | Observation | Reference |
| Thermal | 105°C | 3 hours | No significant degradation | [4] |
| Thermal | Not specified | Not specified | No degradation observed | [5] |
| Thermal | Not specified | Not specified | No significant degradation | [1] |
While specific degradation products under thermal stress are not extensively reported, one study identified degradation products under other conditions such as hydrolysis and oxidation.[4] It is crucial to note that this compound is recognized as a potential impurity of Palbociclib, though its specific degradation pathways have not been documented.[6]
Experimental Protocols for Forced Degradation Studies
The following sections detail typical experimental methodologies employed in the forced degradation studies of Palbociclib.
General Workflow for Forced Degradation Analysis
Thermal Stress Testing Protocol
A common method for thermal stress testing involves exposing the solid drug substance to elevated temperatures in a controlled environment.
-
Apparatus: Hot air oven.
-
Procedure: A sample of Palbociclib is exposed to a temperature of 105°C for a duration of 3 hours.[4]
-
Post-Exposure Analysis: The stressed sample is then prepared for analysis by a stability-indicating analytical method, typically RP-HPLC, to assess for any degradation.
Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most frequently reported analytical technique for the separation and quantification of Palbociclib and its degradation products. The following table summarizes typical chromatographic conditions.
Table of RP-HPLC Methods for Palbociclib Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS-3 C18 (250 x 4.6 mm, 3 µm) | C18 intersil ODS (250 X 4.6 mm, 5µm) | Symmetry C18 (150mm x 4.6mm, 3.5µm) |
| Mobile Phase | Trifluoroacetic acid buffer, acetonitrile, and methanol (B129727) (gradient elution) | 0.5M Ammonium acetate: Acetonitrile (40:60 v/v) | Acetonitrile: 0.1% Formic acid (50:50 v/v) |
| Flow Rate | Not specified | 1 ml/min | Not specified |
| Detection Wavelength | 220 nm | 266 nm | Not specified |
| Column Temperature | 30°C | 25°C | Not specified |
| Reference | [1] | [5] | [4] |
Conclusion and Future Directions
The available literature indicates that Palbociclib is a thermally stable compound under the tested conditions. However, the absence of specific data on the thermal stability and degradation profile of this compound represents a significant knowledge gap. As this compound is a known impurity, a thorough investigation into its thermal behavior is warranted.
Future research should focus on:
-
Thermal Analysis: Performing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on this compound to determine its melting point and decomposition temperature.
-
Forced Degradation Studies: Conducting comprehensive forced degradation studies on this compound under various stress conditions, including thermal, to identify and characterize its degradation products.
-
Analytical Method Development: Developing and validating a stability-indicating analytical method capable of separating and quantifying this compound from Palbociclib and their respective degradants.
A deeper understanding of the stability of this compound will contribute to the overall quality control strategy for Palbociclib drug products, ensuring patient safety and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. jpionline.org [jpionline.org]
- 3. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. This compound | 571189-51-0 | WXA18951 | Biosynth [biosynth.com]
Understanding the Formation of N-Methyl Palbociclib: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. In the synthesis of Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer, the formation of the N-Methyl Palbociclib impurity is a notable concern. This technical guide provides an in-depth analysis of the potential formation pathways of this impurity, strategies for its control, and the analytical methodologies for its detection.
The Structure and Identity of this compound
This compound is a process-related impurity of Palbociclib, characterized by the addition of a methyl group to the terminal nitrogen atom of the piperazine (B1678402) moiety. Its chemical structure is formally named 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one. The presence of this and other impurities can arise during the synthesis or storage of the drug substance.[][2]
Potential Formation Pathways of this compound
While specific literature detailing the precise mechanism of this compound formation is not extensively available, an understanding of the synthetic routes to Palbociclib allows for the postulation of several plausible pathways for its emergence. The key reaction step susceptible to the introduction of the N-methyl group is the coupling of the piperazine-containing side chain with the pyridopyrimidine core.
The piperazine moiety is a common functional group in many pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[3] However, the secondary amine in the piperazine ring is nucleophilic and susceptible to alkylation.
Hypothetical Formation Mechanism
The formation of this compound likely occurs as a side reaction during the synthesis of Palbociclib or its intermediates. A potential source of methylation could be the presence of methylating agents in the reaction mixture. These agents could be introduced as reagents, impurities in starting materials or solvents, or formed in situ.
For instance, if a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) were present, even in trace amounts, it could react with the secondary amine of the piperazine ring on an intermediate or on the final Palbociclib molecule itself.
Below is a diagram illustrating a generalized synthetic scheme for Palbociclib and the potential point of N-methylation.
References
Methodological & Application
Application Notes and Protocols for the Detection of N-Methyl Palbociclib in Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1] The control of impurities in the drug substance is a critical aspect of pharmaceutical development and manufacturing to ensure its quality, safety, and efficacy. N-Methyl Palbociclib is a known process-related impurity of Palbociclib.[2][3] This document provides detailed analytical methods and protocols for the detection and quantification of this compound in Palbociclib drug substance. The methodologies described are based on established high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) techniques for impurity profiling of Palbociclib.[4]
Signaling Pathway of Palbociclib
Palbociclib inhibits the CDK4/6-Retinoblastoma (Rb) pathway, which is a key regulator of the cell cycle.[5][6] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Rb protein, leading to cell cycle arrest at the G1-S transition, thereby inhibiting cancer cell proliferation.[1][5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary analytical techniques for the detection and quantification of this compound in the drug substance.[7] These methods offer high resolution and sensitivity for separating closely related impurities from the main active pharmaceutical ingredient (API).
Experimental Workflow for Impurity Detection
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Protocols
The following protocols are representative methods for the analysis of this compound in Palbociclib drug substance. Method validation according to ICH guidelines is essential before implementation in a quality control environment.
Protocol 1: Reversed-Phase HPLC Method
This protocol is adapted from a general method for the separation of process-related impurities in Palbociclib.
1. Materials and Reagents
-
Palbociclib Drug Substance
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Perchloric Acid (AR Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions
-
Column: InertSustain Swift C18 (or equivalent), 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Perchloric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 10 40 30 60 40 80 45 20 | 50 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Diluent: Acetonitrile and Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve approximately 50 mg of Palbociclib drug substance in 50 mL of diluent to obtain a concentration of 1 mg/mL.
4. System Suitability
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the external standard method.
Protocol 2: UPLC Method
This protocol is based on a UPLC method for the determination of Palbociclib and its related substances.[8]
1. Materials and Reagents
-
Palbociclib Drug Substance
-
This compound Reference Standard
-
Methanol (UPLC Grade)
-
Phosphate Buffer (pH 7.0)
-
Water (UPLC Grade)
2. Chromatographic Conditions
-
Column: Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm, 1.7 µm[8]
-
Mobile Phase: Methanol and Phosphate Buffer (50:50, v/v)[8]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm[8]
-
Injection Volume: 2 µL
3. Sample Preparation
-
Diluent: Mobile Phase
-
Standard Solution: Prepare a standard solution of this compound in the diluent at a suitable concentration.
-
Sample Solution: Prepare a solution of Palbociclib drug substance in the diluent at a concentration of approximately 0.5 mg/mL.
4. System Suitability and Data Analysis
-
Follow the procedures outlined in the HPLC method.
Data Presentation
The following table summarizes typical quantitative data for the analytical methods used for the determination of impurities in Palbociclib. While specific data for this compound is not detailed in the cited literature, these values provide a general expectation of method performance.[4][8]
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | LOQ - 250% of specification limit | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999[8] |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05% | Not explicitly stated |
| Limit of Quantification (LOQ) | Typically in the range of 0.03 - 0.15% | Not explicitly stated |
| Accuracy (% Recovery) | 90 - 110% | 98.53%[8] |
| Precision (% RSD) | < 2.0% | < 1.0%[8] |
Logical Relationship for Method Selection
The choice between HPLC and UPLC depends on the specific requirements of the analysis, such as the need for higher throughput and sensitivity.
Conclusion
The provided HPLC and UPLC methods are suitable for the detection and quantification of this compound in Palbociclib drug substance. These methods are based on established principles for impurity profiling and can be validated to meet regulatory requirements. The choice of method will depend on the specific analytical needs and available instrumentation. It is crucial to use a well-characterized reference standard for this compound for accurate quantification.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. rjptonline.org [rjptonline.org]
Application Note: Quantitative Analysis of N-Methyl Palbociclib using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of N-Methyl Palbociclib, a known impurity of Palbociclib, using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1][2] The methodologies presented are based on established and validated methods for the parent compound, Palbociclib, and serve as a robust starting point for method development and validation for this compound.
Introduction
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), used in the treatment of HR-positive and HER2-negative breast cancer.[3] this compound is an impurity of Palbociclib.[1][2] Accurate quantification of impurities such as this compound is critical for quality control and regulatory compliance in drug manufacturing. This application note details a proposed HPLC-UV method for the determination of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C25H31N7O2[4] |
| Molecular Weight | 461.6 g/mol [4] |
| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[4] |
Experimental Protocols
The following protocol is a recommended starting point for the quantitative analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Palbociclib reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade or Milli-Q)
-
Triethylamine (TEA)[6]
-
Orthophosphoric acid[6]
-
Dipotassium hydrogen phosphate[5]
Instrumentation and Chromatographic Conditions
The following table summarizes the proposed HPLC-UV instrument conditions, adapted from methods for Palbociclib.[6][7][8]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | Agilent Zorbax C18 (150 x 4.6 mm, 5 µm)[6][8] or Phenomenex Luna C18 (250mm x 4.6mm, 5µm)[7] |
| Mobile Phase | Acetonitrile and 0.1% Triethylamine (pH 3.3, adjusted with Orthophosphoric acid) (70:30, v/v)[6][8] |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Injection Volume | 20 µL[7] |
| Column Temperature | Ambient |
| UV Detection Wavelength | 266 nm[6][8] or 330 nm[7] |
| Run Time | 6 min[7] |
Preparation of Solutions
2.3.1. Mobile Phase Preparation Prepare a 0.1% solution of Triethylamine in HPLC grade water. Adjust the pH to 3.3 with orthophosphoric acid. Mix this aqueous phase with acetonitrile in a 30:70 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2.3.2. Standard Stock Solution Preparation (100 µg/mL) Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Make up the volume to 100 mL with the mobile phase to obtain a 100 µg/mL stock solution.[7]
2.3.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
2.3.4. Sample Preparation The sample preparation will depend on the matrix. For bulk drug analysis, a procedure similar to the standard preparation can be followed. For formulated products, a suitable extraction method will need to be developed and validated.
Method Validation Parameters (Based on Palbociclib Data)
The following table summarizes typical method validation parameters for Palbociclib analysis, which can be used as a benchmark for the validation of the this compound method.
| Parameter | Typical Value for Palbociclib | Reference |
| Linearity Range | 10-30 µg/mL | [7] |
| Correlation Coefficient (r²) | ≥ 0.998 | [6][8] |
| Limit of Detection (LOD) | 0.1 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.3 µg/mL | [7] |
| Accuracy (% Recovery) | 89.40 - 112% | [6][8] |
| Precision (%RSD) | < 2% | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Palbociclib Signaling Pathway
Caption: Simplified signaling pathway of Palbociclib's inhibition of the CDK4/6-Rb pathway.
Conclusion
The proposed HPLC-UV method provides a strong foundation for the quantitative analysis of this compound. The experimental protocol and chromatographic conditions are based on well-established methods for Palbociclib, ensuring a high probability of success. It is essential that this method is fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended application in a quality control environment.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. ijpsr.com [ijpsr.com]
- 7. jetir.org [jetir.org]
- 8. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Synthesis and Purification of N-Methyl Palbociclib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of N-Methyl Palbociclib, a derivative of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib. This compound is often identified as a process-related impurity in the manufacturing of Palbociclib. The synthesis protocol described herein is a multi-step process that can be adapted for the generation of a reference standard for analytical purposes. The purification protocol details a preparative High-Performance Liquid Chromatography (HPLC) method for isolating this compound to a high degree of purity. These protocols are intended for use by researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Palbociclib is a first-in-class selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting cancer cell proliferation.[1][2][3] It is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.
This compound is a known impurity that can arise during the synthesis of Palbociclib. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. The availability of pure this compound as a reference standard is essential for the development and validation of analytical methods to monitor its presence in Palbociclib drug substance and drug product.
This document outlines a detailed procedure for the synthesis of this compound, followed by a robust purification method using preparative HPLC.
Signaling Pathway of Palbociclib
The primary mechanism of action of Palbociclib involves the inhibition of the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the G1 phase of the cell cycle.
Caption: Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible route involves the synthesis of a key intermediate, 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, followed by a palladium-catalyzed coupling reaction with 1-methyl-4-(6-aminopyridin-3-yl)piperazine.
| Reagent | Supplier | Purity |
| 2,6-dichloropyrimidine | Sigma-Aldrich | 98% |
| Cyclopentylamine | Sigma-Aldrich | 99% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 99% |
| n-Butyllithium solution (2.5 M in hexanes) | Sigma-Aldrich | |
| N,N-Dimethylacetamide (DMAc) | Sigma-Aldrich | 99.8% |
| 1-Methyl-4-(6-nitropyridin-3-yl)piperazine | Commercially available | ≥95% |
| Palladium on carbon (10%) | Sigma-Aldrich | |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Sigma-Aldrich | 98% |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Sigma-Aldrich | 98% |
| Sodium tert-butoxide | Sigma-Aldrich | 97% |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | 99.9% |
| Toluene (B28343), anhydrous | Sigma-Aldrich | 99.8% |
| Methanol (B129727) | Fisher Scientific | HPLC Grade |
| Ethyl acetate | Fisher Scientific | HPLC Grade |
| Dichloromethane (B109758) | Fisher Scientific | HPLC Grade |
| Hydrochloric acid (HCl) | Fisher Scientific | ACS Grade |
| Sodium sulfate, anhydrous | Fisher Scientific | ACS Grade |
A solution of 1-methyl-4-(6-nitro-pyridin-3-yl)-piperazine in a mixture of ethanol (B145695) and ethyl acetate is subjected to hydrogenation in the presence of a palladium on carbon catalyst.
Procedure:
-
Dissolve 1-methyl-4-(6-nitro-pyridin-3-yl)-piperazine (1.0 eq) in a 1:1 mixture of ethanol and ethyl acetate.
-
Add 10% Pd/C catalyst (5-10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to afford 1-methyl-4-(6-aminopyridin-3-yl)piperazine as a solid.
| Parameter | Value |
| Starting Material | 1-methyl-4-(6-nitropyridin-3-yl)piperazine |
| Product | 1-methyl-4-(6-aminopyridin-3-yl)piperazine |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
This intermediate can be synthesized according to methods described in the literature for Palbociclib synthesis.
The final product is synthesized via a Buchwald-Hartwig amination reaction.
Procedure:
-
To a reaction vessel, add 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), 1-methyl-4-(6-aminopyridin-3-yl)piperazine (1.1 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
| Parameter | Value |
| Starting Material | 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
| Product | This compound |
| Expected Yield | 60-75% |
| Purity (crude) | ~80-90% |
Purification of this compound
The crude this compound is purified by preparative reverse-phase HPLC.
| Parameter | Specification |
| Instrument | Preparative HPLC system with a UV detector |
| Column | C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 20-60% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 230 nm and 254 nm |
| Injection Volume | Dependent on concentration and column loading capacity |
| Sample Preparation | Dissolve crude product in a minimal amount of DMSO and dilute with Mobile Phase A to the desired concentration. |
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (20% B).
-
Inject the prepared sample solution onto the column.
-
Run the gradient elution as specified in the table above.
-
Collect fractions corresponding to the main product peak, which is expected to elute after any remaining Palbociclib.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain this compound as a solid.
| Parameter | Target Value |
| Final Purity | >99% |
| Recovery from Purification | 70-85% |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Palladium catalysts are flammable and should be handled with care.
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.
Conclusion
The protocols described in this document provide a comprehensive guide for the synthesis and purification of this compound. The synthetic route is based on established palladium-catalyzed cross-coupling chemistry, and the purification method utilizes standard preparative HPLC techniques. These procedures will enable researchers to obtain high-purity this compound for use as a reference standard in analytical method development and other research applications.
References
Application Notes and Protocols: N-Methyl Palbociclib as a Reference Standard in Quality Control
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of N-Methyl Palbociclib as a Reference Standard for the Quality Control of Palbociclib
Introduction
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2][3][4] The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. This compound is a known process-related impurity and a potential metabolite of Palbociclib.[5][6] As such, its quantification and control are essential aspects of the quality control (QC) of Palbociclib. This document provides detailed application notes and protocols for the use of this compound as a reference standard in QC assays.
Chemical Structure of this compound:
-
IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one[5][6]
-
CAS Number: 571189-51-0[6]
Synthesis and Characterization of this compound Reference Standard
A well-characterized reference standard of this compound is crucial for accurate and reproducible quality control testing.
Synthesis Protocol
The synthesis of this compound can be achieved through the methylation of the piperazine (B1678402) moiety of a Palbociclib precursor or Palbociclib itself. A plausible synthetic route involves the reaction of Palbociclib with a suitable methylating agent.
Reaction Scheme:
Palbociclib + Methylating Agent → this compound
Materials:
-
Palbociclib
-
Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Palbociclib (1 equivalent) in anhydrous ACN or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Slowly add methyl iodide (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure this compound.
Characterization and Quality Control Specifications
The synthesized this compound must be thoroughly characterized to confirm its identity and purity as a reference standard. A Certificate of Analysis (CoA) should be generated with the following information:
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Yellow to orange solid |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Conforms to the structure of this compound |
| Purity | HPLC (UV detection at 225 nm or 263 nm) | ≥ 98.0% |
| Related Impurities | HPLC | Individual impurities ≤ 0.5%, Total impurities ≤ 1.0% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | Gas Chromatography (GC) | As per ICH Q3C guidelines |
| Assay | HPLC (against a primary standard, if available) | 98.0% - 102.0% (on an anhydrous, solvent-free basis) |
Application in Quality Control Assays
This compound reference standard is primarily used for the identification and quantification of this impurity in Palbociclib API and finished drug products.
Identification by HPLC
Purpose: To confirm the presence of the this compound impurity in a test sample of Palbociclib by comparing its retention time with that of the reference standard.
Experimental Protocol:
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: InertSustain C18 (4.6 x 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of ammonium (B1175870) acetate buffer (pH 5.7) and acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Preparation of Solutions:
-
Reference Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of approximately 0.01 mg/mL.
-
Test Sample Solution: Prepare a solution of the Palbociclib test sample in the same diluent to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Inject the diluent as a blank.
-
Inject the Reference Standard Solution and record the chromatogram.
-
Inject the Test Sample Solution and record the chromatogram.
-
-
Acceptance Criteria: The retention time of the peak corresponding to this compound in the chromatogram of the Test Sample Solution should match the retention time of the main peak in the chromatogram of the Reference Standard Solution within a specified tolerance (e.g., ± 2%).
Quantification by HPLC (External Standard Method)
Purpose: To quantify the amount of this compound impurity in a test sample of Palbociclib.
Experimental Protocol:
-
Use the same chromatographic system and conditions as for the identification test.
-
Preparation of Solutions:
-
Calibration Standards: Prepare a series of calibration standards by diluting the Reference Standard Solution to concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the specified limit for the impurity (e.g., 0.001 mg/mL to 0.015 mg/mL).
-
Test Sample Solution: Prepare as described for the identification test.
-
-
Procedure:
-
Inject the diluent as a blank.
-
Inject each of the Calibration Standards and the Test Sample Solution.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the Calibration Standards.
-
Determine the concentration of this compound in the Test Sample Solution using the calibration curve.
-
-
Calculation:
Quantification by LC-MS
For higher sensitivity and specificity, an LC-MS method can be employed.
Experimental Protocol:
-
Chromatographic System:
-
LC-MS system with a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 4.6 x 50 mm).
-
Mobile Phase: Gradient elution with ammonium acetate/acetic acid-acetonitrile. [8][9] * Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) mode. For this compound, monitor the transition for its specific m/z.
-
-
Procedure: Follow a similar procedure as for HPLC quantification, with appropriate adjustments for the LC-MS system.
Stability and Storage of this compound Reference Standard
Proper storage and handling are essential to maintain the integrity of the reference standard.
-
Storage: The solid reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature or refrigerated (2-8°C).
-
Solution Stability: Solutions of this compound in acetonitrile/water are generally stable for up to 24 hours when stored at 2-8°C. It is recommended to prepare fresh solutions for each use.
-
Forced Degradation Studies: To understand the degradation pathways, forced degradation studies should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Palbociclib has shown degradation under peroxide stress conditions. [9]Similar susceptibility may be expected for this compound.
Data Presentation
Table 1: HPLC Method Parameters for Quality Control of this compound
| Parameter | Value |
| Column | InertSustain C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH 5.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Visualizations
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing cell cycle progression.
Caption: Workflow for the quality control of Palbociclib using this compound reference standard.
Caption: Logical relationship of this compound as a reference standard in quality control.
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. uhplcs.com [uhplcs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application of N-Methyl Palbociclib in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Palbociclib (B1678290) is a derivative of Palbociclib, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of various cancers.[1][4][5] N-Methyl Palbociclib, like its parent compound, is investigated for its therapeutic potential in oncology by arresting the cell cycle in the G1 phase, thereby inhibiting cancer cell proliferation.[1][6]
The primary mechanism of action involves the inhibition of the Cyclin D-CDK4/6 complex.[2][7] This complex is responsible for the phosphorylation of the Retinoblastoma (Rb) protein.[2][8][9] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1][8] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintaining it in its active, growth-suppressive state, and thus halting cell cycle progression.[5][6]
Kinase inhibition assays are fundamental tools for characterizing the potency and selectivity of compounds like this compound. These assays quantify the ability of an inhibitor to block the enzymatic activity of its target kinase, typically measured as a half-maximal inhibitory concentration (IC50). This document provides detailed protocols and data for the application of this compound in such assays.
Signaling Pathway and Experimental Workflow
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.
References
- 1. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 Study of Palbociclib in Patients with Tumors with CDK4 or CDK6 Amplification: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol Z1C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Cyclin D:CDK4/6 phosphorylates RB1 and prevents RB1 binding to E2F1/2/3:DP1/2 complexes [reactome.org]
Application Note: A Validated LC-MS/MS Method for the Quantification of N-Methyl Palbociclib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Methyl Palbociclib, a potential metabolite or impurity of Palbociclib, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was developed and validated based on FDA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring research.
Introduction
Palbociclib is an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of certain types of breast cancer.[1] The metabolism of Palbociclib is extensive, primarily involving oxidation and sulfonation.[2][3] N-dealkylation is also a reported metabolic pathway for similar compounds, potentially leading to the formation of metabolites such as this compound.[3] Accurate quantification of Palbociclib and its metabolites is crucial for understanding its pharmacokinetic profile and its relationship with efficacy and toxicity. This document provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma.
Signaling Pathway of Palbociclib
Palbociclib targets the Cyclin D-CDK4/6-Rb-E2F pathway, which is a key regulator of the cell cycle. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[4][5][6] This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby inducing G1 arrest and inhibiting tumor cell growth.[5][6]
References
- 1. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Methyl Palbociclib: In Vitro Permeability and Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Palbociclib (B1678290) is a derivative of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Palbociclib plays a crucial role in cancer therapy by blocking the cell cycle progression from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[1][2][4] The evaluation of in vitro permeability and metabolic stability are critical early steps in the drug development process. These assays provide essential insights into a compound's potential for oral bioavailability and its metabolic fate, which are key determinants of its pharmacokinetic profile and overall in vivo efficacy.[5][6][7][8]
This document provides detailed protocols for assessing the in vitro permeability and metabolic stability of N-Methyl Palbociclib. While specific experimental data for this compound is not yet publicly available, the methodologies described herein are based on established and validated assays for Palbociclib and other small molecule drug candidates. The provided data for Palbociclib serves as a reference for expected outcomes.
Signaling Pathway of Palbociclib
Palbociclib selectively inhibits the CDK4/6-cyclin D complex.[1] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][4] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to G1 arrest.[1][2]
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. bioivt.com [bioivt.com]
Application Notes: Preparation of N-Methyl Palbociclib Stock Solutions for Cell Culture
Introduction
N-Methyl Palbociclib is an impurity of Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1][2] Palbociclib itself is a key therapeutic agent in the treatment of certain types of breast cancer.[3][4] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking cell cycle progression from G1 to S phase and inhibiting cancer cell proliferation.[5][6] Given that this compound is a related impurity, understanding its biological activity is crucial for researchers in drug development and cancer biology. This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 461.56 g/mol | [2][7] |
| Molecular Formula | C₂₅H₃₁N₇O₂ | [1][8] |
| CAS Number | 571189-51-0 | [1][2][7][8] |
| Appearance | Solid | [2] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Based on the high solubility of the parent compound, Palbociclib, in DMSO.[9][10][11][12][13] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions for in vitro cell culture applications. All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
A. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L x 0.001 L x 461.56 g/mol = 4.62 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, sterile-filtered DMSO to the this compound powder. For the example above, this would be 1 mL.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming at 37°C may be required to facilitate dissolution, similar to the protocol for Palbociclib.[10][11]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
B. Preparation of Working Solutions
-
Determine the final concentration: The optimal working concentration of this compound will vary depending on the cell line and experimental design. For the parent compound Palbociclib, typical working concentrations range from 0.01 µM to 10 µM.[9][14]
-
Dilution: Dilute the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform serial dilutions for lower concentration ranges to ensure accuracy.
-
Example for preparing 1 mL of a 10 µM working solution:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10,000 µM) x (Initial Volume) = (10 µM) x (1000 µL)
-
Initial Volume = (10 µM x 1000 µL) / 10,000 µM = 1 µL
-
Therefore, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Recommendations |
| Lyophilized Powder | -20°C, desiccated | Up to 24 months | Store protected from light. |
| DMSO Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 1 year at -80°C | Aliquot to avoid multiple freeze-thaw cycles.[10][14] |
Visualizations
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Palbociclib (PD-0332991) HCl | CDK4/6 inhibitor | CAS 827022-32-2 | Buy Palbociclib (PD-0332991) HCl from Supplier InvivoChem [invivochem.com]
- 7. This compound | CAS No- 571189-51-0 | Simson Pharma Limited [simsonpharma.com]
- 8. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Palbociclib | Cell Signaling Technology [cellsignal.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Palbociclib | PD 0332991 | CDK inhibitor | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Palbociclib and N-Methyl Palbociclib Co-elution in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Palbociclib (B1678290) and its process-related impurity, N-Methyl Palbociclib, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do Palbociclib and this compound frequently co-elute in reversed-phase HPLC?
A: The co-elution of Palbociclib and this compound is primarily due to their high degree of structural similarity. This compound is an impurity of Palbociclib, differing only by a methyl group on the piperazine (B1678402) ring.[1][2] This small structural difference results in very similar physicochemical properties, such as hydrophobicity and polarity, leading to near-identical retention times under many standard reversed-phase HPLC conditions. Achieving separation requires optimized chromatographic conditions that can exploit the subtle differences between the two molecules.
Q2: How can I modify my mobile phase to improve the separation of these two compounds?
A: Mobile phase optimization is a critical first step in resolving co-elution. Here are several strategies:
-
Adjusting the Organic Modifier: Varying the ratio of the organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact retention and selectivity. A lower percentage of the organic modifier will generally increase retention times for both compounds, potentially providing a larger window for separation.
-
Modifying the Aqueous Phase pH: The ionization state of Palbociclib and this compound can be altered by changing the pH of the aqueous component of the mobile phase. Experimenting with pH values around the pKa of the piperazine moiety can introduce differences in hydrophobicity, which can be exploited for separation. Buffers such as phosphate, acetate (B1210297), or formate (B1220265) are commonly used to control the pH.
-
Changing the Organic Solvent: If using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol and acetonitrile have different solvent strengths and can offer different selectivities for closely related compounds.
-
Using Ion-Pairing Reagents: In challenging separations, adding an ion-pairing reagent to the mobile phase can enhance the resolution of basic compounds like Palbociclib and its N-methylated form.
Q3: What column chemistries are most effective for separating Palbociclib and its impurities?
A: The choice of stationary phase is crucial for achieving the desired selectivity. While C18 columns are a common starting point, resolving structurally similar compounds may require exploring different chemistries:
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can be particularly effective for separating aromatic and heterocyclic compounds like Palbociclib.
-
Cyano (CN) Columns: CN columns provide a different polarity and can be used in both normal-phase and reversed-phase modes, offering a different selectivity profile compared to alkyl-bonded phases.
-
High-Density C18 Columns: Modern, high-density C18 columns can provide better shape selectivity, which can aid in differentiating between Palbociclib and this compound.
Q4: Can adjusting the gradient elution program resolve the co-elution?
A: Yes, optimizing the gradient program is a powerful tool for improving the resolution of closely eluting peaks. A shallower gradient, meaning a slower increase in the organic solvent concentration over time, allows more time for the two compounds to interact with the stationary phase, which can lead to better separation.[3] Isocratic methods, while simpler, may not provide sufficient resolving power for such similar compounds.
Troubleshooting Guide for Co-elution
If you are experiencing co-elution of Palbociclib and this compound, follow this systematic troubleshooting workflow.
Step 1: Initial Assessment and System Suitability Check
Before making any changes to the method, ensure your HPLC system is performing optimally.
-
Check System Pressure: Abnormally high or fluctuating pressure can indicate a blockage or a leak.
-
Evaluate Peak Shape: Poor peak shape (e.g., tailing or fronting) can be a symptom of column degradation, mismatched sample solvent, or secondary interactions.
-
Confirm Standard Integrity: Ensure that your reference standards for Palbociclib and this compound are pure and have not degraded.
Step 2: Methodical Parameter Adjustment
Make one change at a time and evaluate the impact on the separation. A logical progression of adjustments is outlined below.
Caption: A logical workflow for troubleshooting the co-elution of Palbociclib and this compound.
Structural Similarity of Palbociclib and this compound
The minor structural difference between Palbociclib and its N-Methyl impurity is the primary reason for the analytical challenge in separating them.
Caption: Comparison of Palbociclib and this compound structures, highlighting the methylated piperazine ring.
Experimental Protocols and Data
Recommended Starting HPLC Method
This method can serve as a robust starting point for developing a separation protocol for Palbociclib and this compound.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm[4] |
| Injection Volume | 10 µL |
Troubleshooting Method Modifications
The following table outlines systematic adjustments to the starting method to improve resolution.
| Parameter to Modify | Initial Condition | Modification 1 | Modification 2 | Rationale |
| Gradient Slope | 20-50% B in 20 min | 20-40% B in 25 min | 25-35% B in 30 min | A shallower gradient increases the separation window. |
| Aqueous Phase pH | 0.1% Formic Acid (pH ~2.7) | 10 mM Ammonium Acetate, pH 4.5 | 10 mM Ammonium Formate, pH 5.7[4] | Alters the ionization and retention of the basic analytes. |
| Organic Modifier | Acetonitrile | Methanol | 50:50 Acetonitrile:Methanol | Changes the selectivity of the separation. |
| Column Chemistry | Phenyl-Hexyl | C18 (e.g., InertSustain C18)[4] | Cyano (CN) | Provides different stationary phase interactions. |
Example Published HPLC Methods for Palbociclib
The following table summarizes conditions from various published methods for the analysis of Palbociclib, which can be adapted for the separation of its N-Methyl impurity.
| Reference | Column | Mobile Phase | Detection |
| [4] | InertSustain C18 | Ammonium acetate buffer (pH 5.7) : Acetonitrile (Gradient) | 225 nm |
| [5] | Symmetry C18 (150 x 4.6mm, 3.5µm) | Acetonitrile : 0.1% Formic Acid (50:50 v/v) | Not Specified |
| [6][7] | Intersil C8 (4.6 mm × 250 mm, 5 µm) | 0.02 M Sodium Dihydrogen Phosphate (pH 5.5) : Acetonitrile : Methanol (80:10:10 v/v/v) | 254 nm |
| [3] | Inert sustain swift (C18) | Perchloric acid and Acetonitrile (Gradient) | 230 nm |
By systematically applying the troubleshooting steps and method modifications outlined in this guide, researchers can effectively resolve the co-elution of Palbociclib and this compound, ensuring accurate quantification and robust analytical results.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS No- 571189-51-0 | Simson Pharma Limited [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. jpionline.org [jpionline.org]
- 6. Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
improving the yield and purity of N-Methyl Palbociclib synthesis
Welcome to the technical support center for the synthesis of N-Methyl Palbociclib (B1678290). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Palbociclib, with a focus on improving yield and purity.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in Palbociclib synthesis can stem from several factors, including suboptimal reaction conditions, choice of reagents, and inefficient purification. Here are some key areas to investigate:
-
Base and Solvent Selection: The choice of base and solvent is critical. For instance, in the coupling of key intermediates, switching from weaker bases like triethylamine (B128534) (Et3N) to a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) has been shown to significantly improve yields.[1] Elevating the reaction temperature can also be beneficial. In one study, increasing the temperature from 25°C to 100°C with DIPEA as the base improved the yield from 46.5% to 90.4%.[1][2]
-
Catalyst System: For palladium-catalyzed cross-coupling reactions, the catalyst and ligand combination is crucial. If you are observing low yields with a standard catalyst like Pd(OAc)2/PPh3, consider screening other catalyst systems. For example, using Pd(PhCN)2Cl2 with a phosphine (B1218219) ligand like (o-CH3Ph)3P has been reported to be effective.[1]
-
Reaction Temperature: As mentioned, temperature plays a significant role. For the Heck reaction step in some synthetic routes, increasing the temperature to 130°C has been shown to improve the yield to 76.3%.[1]
-
Starting Material Quality: Ensure the purity of your starting materials and intermediates. Impurities in the initial substrates can lead to side reactions and lower the overall yield.
Question: I am observing significant impurity formation in my product. How can I identify and minimize these impurities?
Answer: Impurity profiling is essential for a clean synthesis. Common impurities in Palbociclib synthesis can be process-related or arise from degradation.
-
Common Process-Related Impurities: Several process-related impurities have been identified.[3][4] These can include unreacted starting materials, intermediates, and byproducts from side reactions. For example, in the SNAr coupling step, dimer formation has been observed when using strong bases like LiHMDS.[5]
-
Degradation Products: Forced degradation studies have identified N-oxides as potential impurities.[6]
-
Minimizing Impurity Formation:
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
-
Purification Techniques: Meticulous purification of intermediates and the final product is crucial. Techniques like column chromatography and recrystallization are often necessary to remove byproducts.[7] High-performance liquid chromatography (HPLC) is a reliable method for assessing purity.[3][8][9]
-
Alternative Synthetic Routes: Some synthetic routes are inherently "cleaner" than others. For example, replacing a Stille coupling with a Heck coupling can eliminate the use of toxic tin reagents and potentially reduce impurities.
-
Question: What are the best practices for the purification of Palbociclib?
Answer: Achieving high purity often requires a multi-step approach.
-
Crystallization: The final product can often be precipitated directly from the reaction mixture with acceptable purity.[5] Recrystallization from suitable solvents like methanol (B129727) can be employed to further purify the crude product.[10]
-
Chromatography: For challenging separations, column chromatography is a powerful tool.
-
Salt Formation: Formation of a salt, such as the isethionate salt, can facilitate purification and isolation of the free base.
-
Purity Analysis: Utilize analytical techniques like HPLC and LC-MS to monitor the purity throughout the synthesis and in the final product.[9][11]
Frequently Asked Questions (FAQs)
Q1: What is N-Methyl Palbociclib and why is it relevant?
A1: this compound is recognized as an impurity of Palbociclib.[12] Its presence can affect the overall purity and safety profile of the final active pharmaceutical ingredient (API). Therefore, controlling its formation is important during process development.
Q2: Which synthetic route for Palbociclib offers the best overall yield?
A2: Several synthetic routes for Palbociclib have been developed, each with its own advantages and disadvantages. One efficient protocol starting from thiouracil reported an overall yield of approximately 35%.[1][2] Another process involving a ring closure metathesis reported an overall yield of 32.8%. The choice of route often depends on factors like the cost of starting materials, scalability, and environmental impact.
Q3: What analytical methods are recommended for monitoring the purity of Palbociclib?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for determining the purity of Palbociclib and for separating it from its impurities.[3][13] UV-spectrophotometry and LC-MS/MS are also employed for quantification and identification of the compound and its related substances.[9][11]
Data Summary
Table 1: Optimization of Reaction Conditions for a Key Intermediate Synthesis [1][2]
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et3N | Dioxane | 25 | 12 | No Reaction |
| 2 | MeONa | Dioxane | 25 | 12 | < 5 |
| 3 | EtONa | Dioxane | 25 | 12 | < 5 |
| 4 | DIPEA | Dioxane | 25 | 12 | 46.5 |
| 5 | DIPEA | Dioxane | 50 | 12 | 65.2 |
| 6 | DIPEA | Dioxane | 80 | 12 | 82.1 |
| 7 | DIPEA | Dioxane | 100 | 12 | 90.4 |
Table 2: Optimization of Heck Reaction Conditions [1]
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | No Reaction |
| 2 | Pd(PhCN)2Cl2 | (o-CH3Ph)3P | DIPEA | DMF | 100 | 55.4 |
| 3 | Pd(PhCN)2Cl2 | (o-CH3Ph)3P | DIPEA | DMF | 110 | 62.8 |
| 4 | Pd(PhCN)2Cl2 | (o-CH3Ph)3P | DIPEA | DMF | 120 | 71.3 |
| 5 | Pd(PhCN)2Cl2 | (o-CH3Ph)3P | DIPEA | DMF | 130 | 76.3 |
Experimental Protocols
Protocol 1: Synthesis of a Key Palbociclib Intermediate via Nucleophilic Substitution
This protocol is based on a method that demonstrated a significant yield improvement through optimization of the base and temperature.[1][2]
-
To a solution of 5-bromo-N-cyclopentyl-2-(methylthio)pyrimidin-4-amine (1 mmol) in dioxane (10 mL), add N,N-diisopropylethylamine (DIPEA) (4 mmol).
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol 2: Dehydrogenation to form Palbociclib
This protocol describes the final dehydrogenation step to yield Palbociclib.[10]
-
In a reaction flask, combine 6-acetyl-8-cyclopentyl-5,8-dihydro-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(6H)-one (5 mmol) and sodium selenate (B1209512) (6 mmol).
-
Add dimethylsulfoxide (DMSO) (20 mL) to the flask.
-
Heat the mixture to 150-160°C and stir for 5-6 hours.
-
After cooling to room temperature, add water (200 mL) to precipitate the product.
-
Filter the solid, wash sequentially with ethanol (B145695) and diethyl ether.
-
Dry the solid to obtain Palbociclib.
Visualizations
Caption: General workflow for Palbociclib synthesis and purification.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. nbinno.com [nbinno.com]
- 8. Method for separating and determining palbociclib and impurities thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. US9850244B2 - Method for preparing Palbociclib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jetir.org [jetir.org]
Technical Support Center: Minimizing N-Methyl Palbociclib Formation in Large-Scale Palbociclib Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the N-Methyl Palbociclib impurity during the large-scale synthesis of Palbociclib.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpectedly high levels of this compound impurity detected in the final Active Pharmaceutical Ingredient (API).
Question: We are observing a consistent peak corresponding to this compound in our HPLC analysis of the final Palbociclib product. What are the potential root causes and how can we mitigate this?
Answer: The formation of this compound, an impurity with a molecular weight of 461.56 g/mol , is a known challenge in Palbociclib synthesis. The most probable cause is the N-methylation of the piperazine (B1678402) ring of the Palbociclib molecule. This reaction is likely facilitated by the presence of a methylating agent under certain process conditions.
Potential Root Causes and Recommended Actions:
-
Formaldehyde (B43269) contamination in solvents: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), often used in the final steps of synthesis at elevated temperatures, can degrade to form formaldehyde. Formaldehyde, in the presence of a reducing agent (which can be formic acid, another degradation product of DMF), can lead to the N-methylation of the piperazine moiety via an Eschweiler-Clarke type reaction.
-
Action:
-
Solvent Quality Control: Use high-purity, low-water content DMF or DMSO. Qualify solvent vendors and test incoming solvent batches for formaldehyde and formic acid content.
-
Alternative Solvents: If process chemistry allows, explore alternative high-boiling point aprotic solvents with a lower propensity for degradation into formaldehyde.
-
-
-
Reaction Temperature and Time: High reaction temperatures and prolonged reaction times in the final coupling or deprotection steps can accelerate the degradation of solvents like DMF, increasing the concentration of formaldehyde and consequently the formation of this compound.
-
Action:
-
Process Optimization: Optimize the reaction temperature and time to find a balance between reaction completion and impurity formation. Conduct a Design of Experiments (DoE) to identify the optimal parameter ranges.
-
-
-
Raw Material Impurities: Impurities in starting materials or reagents could act as methylating agents or catalysts for the methylation reaction.
-
Action:
-
Raw Material Specification: Implement stringent specifications for all raw materials, including intermediates, and test for potential methylating agents or their precursors.
-
-
Issue 2: Difficulty in removing this compound through standard purification methods.
Question: Our current crystallization protocol is not effectively removing the this compound impurity to the desired level. What purification strategies are recommended?
Answer: this compound is structurally very similar to Palbociclib, which can make separation by crystallization challenging. The choice of solvent and the control of crystallization parameters are critical for effective purification.
Recommended Purification Strategies:
-
Solvent Screening for Crystallization: The solubility profile of Palbociclib and its N-methylated impurity will differ in various solvents. A systematic solvent screening is crucial to identify a solvent or solvent system where the solubility difference is maximized.
-
Action:
-
Perform solubility studies of both Palbociclib and a synthesized this compound standard in a range of pharmaceutically acceptable solvents at different temperatures.
-
Select a solvent system that provides good solubility for Palbociclib at higher temperatures and poor solubility at lower temperatures, while the this compound impurity remains relatively more soluble in the mother liquor upon cooling.
-
-
-
Controlled Crystallization: The kinetics of nucleation and crystal growth play a significant role in impurity incorporation.
-
Action:
-
Cooling Profile: Implement a controlled and optimized cooling profile. Rapid cooling can lead to the trapping of impurities within the crystal lattice. A slower, controlled cooling rate allows for more selective crystallization of the pure API.
-
Seeding: Employ seeding with pure Palbociclib crystals to control the nucleation process and promote the growth of high-purity crystals.
-
-
-
Slurry and Re-crystallization: Multiple purification steps may be necessary to achieve the desired purity.
-
Action:
-
Re-crystallization: Perform one or more re-crystallization steps from a suitable solvent system.
-
Slurrying: Slurrying the crystalline material in a solvent where the impurity is more soluble can help to wash the impurity from the crystal surface.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and weight of this compound?
A1: The molecular formula of this compound is C25H31N7O2, and its molecular weight is 461.56 g/mol .
Q2: What is the likely mechanism for the formation of this compound?
A2: The most probable mechanism is the Eschweiler-Clarke reaction, where the secondary amine on the piperazine ring of Palbociclib is methylated. This reaction typically involves formaldehyde as the source of the methyl group and a reducing agent, such as formic acid. These reagents can be present as impurities or degradation products of solvents like DMF.
Q3: Are there specific analytical methods to quantify this compound?
A3: Yes, a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV or mass spectrometry (MS) detector is recommended for the quantification of this compound. An HPLC-MS method offers higher sensitivity and specificity, which is crucial for accurately quantifying trace-level impurities.
Q4: Can the quality of starting materials influence this compound formation?
A4: Yes, the purity of all raw materials, including the Palbociclib precursor intermediates and any reagents used in the final steps, is critical. Impurities within these materials could potentially act as methylating agents or catalysts. Therefore, stringent quality control of all input materials is essential.
Q5: What are the regulatory limits for such an impurity?
A5: The acceptable limit for any specific impurity in an active pharmaceutical ingredient is defined by regulatory bodies such as the FDA and EMA, following ICH guidelines. The limits depend on the maximum daily dose of the drug. For impurities that are structurally alerting for mutagenicity, much lower limits may apply. It is crucial to consult the relevant regulatory guidelines and conduct appropriate toxicological assessments for any new or unqualified impurity.
Data Presentation
Table 1: Impact of Solvent and Temperature on this compound Formation (Hypothetical Data)
| Experiment ID | Solvent | Temperature (°C) | Reaction Time (h) | This compound (%) |
| PAL-SYN-01 | DMF (Standard Grade) | 120 | 12 | 0.25 |
| PAL-SYN-02 | DMF (High Purity) | 120 | 12 | 0.12 |
| PAL-SYN-03 | DMSO (Standard Grade) | 120 | 12 | 0.21 |
| PAL-SYN-04 | DMF (High Purity) | 100 | 12 | 0.08 |
| PAL-SYN-05 | DMF (High Purity) | 100 | 24 | 0.15 |
Experimental Protocols
Protocol 1: Analytical Method for Quantification of this compound by RP-HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of a synthesized this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the Palbociclib API sample in the diluent to a known concentration.
-
Quantification: Calculate the percentage of this compound in the sample by comparing the peak area of the impurity with the calibration curve generated from the reference standard.
Protocol 2: Lab-Scale Purification of Palbociclib by Controlled Crystallization
-
Dissolution: In a clean and dry reactor, charge the crude Palbociclib containing the this compound impurity. Add a pre-determined volume of a suitable solvent (e.g., a mixture of a good solvent like methanol (B129727) and an anti-solvent like water, identified through screening).
-
Heating: Heat the mixture with stirring to a temperature where the Palbociclib completely dissolves (e.g., 60-70 °C).
-
Clarification (Optional): If the solution is not clear, perform a hot filtration to remove any insoluble particulate matter.
-
Controlled Cooling: Cool the solution slowly and in a controlled manner. A suggested cooling profile is 5-10 °C per hour.
-
Seeding: Once the solution reaches a supersaturated state (e.g., around 50-55 °C), add a small amount (e.g., 0.1-1% w/w of the API) of pure Palbociclib seed crystals.
-
Maturation: Hold the slurry at the seeding temperature for a period (e.g., 1-2 hours) to allow for crystal growth.
-
Further Cooling: Continue the controlled cooling to a lower temperature (e.g., 0-5 °C) to maximize the yield.
-
Isolation: Filter the crystalline product and wash the filter cake with a small amount of the cold crystallization solvent.
-
Drying: Dry the purified Palbociclib under vacuum at a suitable temperature.
-
Analysis: Analyze the dried product for the content of this compound using the validated HPLC method.
Visualizations
Caption: Proposed pathway for this compound formation.
Caption: Troubleshooting workflow for minimizing this compound.
addressing matrix effects in bioanalytical assays for N-Methyl Palbociclib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical analysis of N-Methyl Palbociclib and related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Q1: My this compound signal intensity is low and inconsistent when analyzing plasma samples. What is the likely cause?
Low and inconsistent signal intensity is a primary indicator of matrix effects, specifically ion suppression.[1] Co-eluting endogenous components from the biological matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This leads to a suppressed and variable signal, which negatively impacts the accuracy, precision, and sensitivity of your assay.[3][4]
Q2: How can I confirm that matrix effects are impacting my this compound analysis?
To quantitatively assess the presence and extent of matrix effects, a post-extraction spike experiment is recommended.[1][5] This involves comparing the peak area of this compound in a neat solution to the peak area when spiked into an extracted blank matrix sample. A significant difference between these signals indicates the presence of ion suppression or enhancement.[3]
Another qualitative method is the post-column infusion technique.[1][5] This experiment involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Dips or enhancements in the baseline signal reveal the retention times at which matrix components are eluting and causing interference.
Q3: I have confirmed matrix effects. What are the initial steps to mitigate them?
The initial approach to mitigating matrix effects should focus on two key areas: sample preparation and chromatography.
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components from the sample before LC-MS/MS analysis.[4][6] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering components, especially phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[2]
-
Solid-Phase Extraction (SPE): Provides a higher degree of selectivity and cleanup compared to PPT and LLE. Specialized phases, such as those designed for phospholipid removal (e.g., HybridSPE), can be particularly effective.
-
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by:
-
Changing the column chemistry (e.g., from a standard C18 to a biphenyl (B1667301) column).[7]
-
Adjusting the mobile phase composition and gradient profile to enhance resolution.[6]
-
Q4: Can an internal standard (IS) compensate for matrix effects?
Yes, using an appropriate internal standard is a crucial strategy for correcting matrix effects.[6] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[3] If a SIL-IS is unavailable, a structural analog may be used, but it may not compensate for matrix effects as effectively.
Q5: My troubleshooting steps have not fully resolved the issue. What are other advanced strategies?
If significant matrix effects persist, consider the following:
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same blank biological matrix as your study samples.[1] This ensures that the standards and samples are affected by the matrix in a similar way.
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[6] However, this approach is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.[6]
-
Change Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[3] If your instrument allows, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as it is generally less prone to ion suppression.[3]
Frequently Asked Questions (FAQs)
What are matrix effects? Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of the bioanalytical method.[6][8]
What are the common sources of matrix effects in plasma samples? Phospholipids are a major contributor to matrix effects in plasma samples, particularly when using protein precipitation for sample cleanup.[2] Other sources include salts, proteins, and co-administered drugs.[3]
How is the matrix factor (MF) calculated? The matrix factor is determined by calculating the ratio of the analyte's peak area in the presence of the matrix (post-extraction spike) to the peak area in the absence of the matrix (neat solution).[9] An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[3]
What are the regulatory expectations regarding matrix effect evaluation? Regulatory bodies like the FDA and EMA require that matrix effects be thoroughly investigated during bioanalytical method validation.[5] This typically involves evaluating the matrix effect in at least six different lots of the biological matrix.[3] The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be within 15%.[5]
Data Summary Tables
Table 1: Common Sample Preparation Techniques and Their Effectiveness in Reducing Matrix Effects
| Sample Preparation Technique | Principle | Effectiveness in Matrix Effect Removal | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Low to Moderate |
| HybridSPE-Phospholipid | A specialized SPE technique that specifically targets and removes phospholipids. | Very High | Moderate |
Table 2: Acceptance Criteria for Method Validation Parameters Related to Matrix Effects
| Parameter | Acceptance Criteria | Reference |
| Matrix Factor (MF) | Ideally between 0.75 and 1.25. | [3] |
| IS-Normalized Matrix Factor | Should be close to 1.0. | [3] |
| Precision (CV%) of MF across different lots | Should not exceed 15%. | [5] |
| Accuracy and Precision (in different matrix lots) | Within ±15% of nominal concentration (≤15% CV), except at LLOQ (±20%, ≤20% CV). | [7][9] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples (typically at low and high QC concentrations):
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix through the entire sample preparation procedure. Spike the analyte and IS into the final, extracted matrix.
-
Set C (Pre-Extraction Spike / Recovery): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)
-
Protocol 2: Sample Preparation using Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visual Diagrams
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Impact of sample preparation on matrix component removal.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
optimization of mass spectrometry parameters for N-Methyl Palbociclib detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the detection of N-Methyl Palbociclib. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended initial mass spectrometry parameters for this compound detection?
A: this compound is a derivative of Palbociclib. While specific experimental data for this compound is not widely published, initial parameters can be logically extrapolated from the well-documented methods for Palbociclib.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+) is the standard for Palbociclib and is recommended for this compound.[1][2][3]
-
Precursor Ion [M+H]⁺: The molecular weight of Palbociclib is approximately 447.5 g/mol , giving a precursor ion of m/z 448.5. This compound has an additional methyl group (+14.02 Da), resulting in a theoretical precursor ion of approximately m/z 462.5 .
-
Product Ion(s): The most common multiple reaction monitoring (MRM) transition for Palbociclib is m/z 448 > 380.[3][4][5] This represents a neutral loss of 68 Da. A logical starting point for this compound would be to look for a product ion resulting from a similar fragmentation, which would be approximately m/z 394 .
It is critical to confirm these theoretical values by direct infusion of an this compound standard into the mass spectrometer to determine the optimal precursor and product ions experimentally.
Q2: I am observing a weak or non-existent signal for my analyte. What are the common causes and how can I troubleshoot this?
A: Low signal intensity is a frequent issue. A systematic approach to troubleshooting is recommended:
-
Confirm Analyte Presence: Ensure your standard solutions are prepared correctly and have not degraded.
-
Direct Infusion: Infuse a 100 ng/mL solution of the analyte directly into the mass spectrometer to bypass the LC system.[6][7] If you see a strong signal here, the issue is likely with your chromatography. If the signal is still weak, the problem lies with the MS parameters or the instrument itself.
-
Optimize Source Parameters: The capillary voltage and cone voltage are critical for efficient ionization.[1] These should be optimized during the infusion to maximize the intensity of the precursor ion.
-
Optimize Collision Energy: While infusing, perform a product ion scan and then optimize the collision energy for your chosen MRM transition to ensure maximum fragmentation and signal for the product ion.
-
Check Mobile Phase: Ensure the pH and composition of your mobile phase are suitable for ESI+ analysis. The addition of a small amount of formic acid (0.1%) is common to promote protonation.[8]
-
Instrument Cleanliness: A contaminated source or ion optics can severely suppress the signal. Check instrument maintenance logs and perform cleaning if necessary.
Q3: How can I prevent or minimize sample carryover in my LC-MS/MS analysis?
A: Carryover is a known issue for CDK4/6 inhibitors like Palbociclib and can be expected for its derivatives.[5][6]
-
Optimize Needle Wash: Use a strong solvent mixture for the autosampler needle wash. A common choice is a high percentage of organic solvent, such as 70:30 acetonitrile:water.[4]
-
LC Gradient Modification: Implement a high-organic wash step at the end of each gradient elution to flush the column of any retained analyte. For example, increase the organic mobile phase to 90-95% for 1.5-2 minutes before re-equilibration.[4][5]
-
Injection Volume: If carryover persists, try reducing the injection volume.
-
Hardware Check: Investigate potential sources of carryover in the LC system, such as the injection valve or rotor seal.
Q4: What is the most suitable sample preparation method for plasma samples?
A: The choice depends on the required cleanliness of the extract versus the need for high throughput.
-
Protein Precipitation (PPT): This is a fast and simple method commonly used for Palbociclib analysis.[9][10][11] It involves adding a cold organic solvent (typically methanol (B129727) or acetonitrile) to the plasma sample to precipitate proteins.
-
Pros: Fast, inexpensive, high recovery.
-
Cons: Can result in significant matrix effects as endogenous components may not be fully removed.[1]
-
-
Solid Phase Extraction (SPE): This method provides a much cleaner sample extract.[1]
-
Pros: Significantly reduces matrix effects, leading to better assay robustness and sensitivity.[1]
-
Cons: More time-consuming, higher cost per sample, and requires method development to optimize recovery.
-
For initial method development, protein precipitation is often sufficient. If matrix effects are found to be problematic, transitioning to an SPE method is recommended.[1]
Q5: I suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A: Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma) suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
-
Confirmation: The standard method to assess matrix effects is the post-extraction addition technique. Compare the analyte's peak area in a sample where the standard is added after extraction from a blank matrix to the peak area of the same standard in a pure solvent. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A deuterated version of this compound would co-elute and experience the same matrix effects as the analyte, allowing for accurate correction during data processing. Deuterated Palbociclib (D8-Palbociclib) is commonly used for Palbociclib analysis.[4]
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE to remove interfering components.[1]
-
Optimize Chromatography: Adjust the LC gradient to separate the analyte from the interfering matrix components.
-
Quantitative Data Summary
The following tables summarize typical starting parameters for LC-MS/MS analysis based on published methods for Palbociclib. Parameters for this compound are theoretical and must be confirmed experimentally.
Table 1: Optimized Mass Spectrometry Parameters
| Analyte | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|---|
| Palbociclib | ESI+ | 448.5 | 380.3 | Quantifier ion, widely reported.[3][4][5] |
| D8-Palbociclib (IS) | ESI+ | 456.5 | 388.3 | Common internal standard.[4][5] |
| This compound | ESI+ | ~462.5 | ~394 | Theoretical - Requires Experimental Verification |
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Condition / Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Biphenyl (e.g., 2.5 µm, 3.0 x 75 mm) | [1][9][12] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | [1][8] |
| Mobile Phase B | Acetonitrile or Methanol | [1][9] |
| Flow Rate | 0.3 - 0.8 mL/min | [1][5] |
| Column Temperature | 40 - 50 °C | [1][5] |
| Injection Volume | 5 - 20 µL | [1][4] |
| Gradient | Start at low %B (5-10%), ramp up to high %B (60-90%), hold for wash, then re-equilibrate. |[1][5] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold methanol containing the internal standard (e.g., D8-Palbociclib).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
Visualizations
Diagram 1: MS Parameter Optimization Workflow
Caption: Workflow for the systematic optimization of mass spectrometry parameters.
Diagram 2: Troubleshooting Guide for Low Signal Intensity
Caption: A logical decision tree for troubleshooting poor signal intensity.
References
- 1. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]
- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. jpionline.org [jpionline.org]
- 9. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. journals.plos.org [journals.plos.org]
- 12. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
overcoming N-Methyl Palbociclib interference in Palbociclib potency assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Palbociclib (B1678290) potency assays, specifically addressing potential interference from the N-Methyl Palbociclib impurity.
Troubleshooting Guide: Overcoming this compound Interference
Unexpected or inconsistent results in Palbociclib potency assays can be frustrating. One potential source of error is the presence of impurities, such as this compound, in the drug substance. This guide provides a systematic approach to identify and mitigate such interference.
Problem: Inconsistent or lower-than-expected potency of Palbociclib in cell-based assays.
| Potential Cause | Recommended Solution | Expected Outcome |
| 1. Presence of this compound Impurity | Verify the purity of the Palbociclib batch using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC). | A chromatogram showing a single, sharp peak corresponding to Palbociclib, with any impurity peaks below the acceptable limit (e.g., <0.1%). |
| 2. This compound Interference in the Assay | If the this compound impurity is confirmed, it is crucial to use a highly purified lot of Palbociclib for subsequent experiments. If this is not feasible, consider the potential for the impurity to compete with Palbociclib for binding to the target, potentially leading to an underestimation of potency. While the direct biological activity of this compound on CDK4/6 is not extensively documented in publicly available literature, methylation of the piperazine (B1678402) nitrogen could alter its binding affinity. | Re-evaluation with a purified compound should yield more consistent and accurate IC50 values. |
| 3. Inappropriate Potency Assay Selection | Palbociclib is a cytostatic agent, inducing G1 cell cycle arrest rather than immediate cell death.[1] Therefore, assays that measure metabolic activity (e.g., MTT, MTS) may not accurately reflect its potency, as cells can remain metabolically active while not proliferating.[1][2] It is recommended to use assays that directly measure cell proliferation, such as cell counting, DNA synthesis assays (e.g., BrdU or EdU incorporation), or colony formation assays. | A clearer and more accurate determination of Palbociclib's anti-proliferative effect, with IC50 values that are more consistent across experiments. |
| 4. Suboptimal Cell Culture Conditions | Ensure that the cell line used is sensitive to CDK4/6 inhibition (i.e., expresses functional Retinoblastoma protein, Rb) and that cells are in the exponential growth phase during the assay.[3] Cell health and passage number can also impact results. | Consistent and reproducible assay results with a clear dose-response curve for Palbociclib. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Palbociclib?
This compound is a known process-related impurity of Palbociclib. It is structurally very similar to Palbociclib, with the key difference being the addition of a methyl group to the piperazine moiety. This modification can occur during the synthesis of Palbociclib.
Q2: Does this compound have biological activity?
Currently, there is a lack of publicly available data specifically detailing the CDK4/6 inhibitory activity of this compound. However, structural modifications to kinase inhibitors, such as methylation, can potentially alter their binding affinity to the target kinase and affect their biological potency. Therefore, its presence could lead to an inaccurate assessment of Palbociclib's true potency.
Q3: How can I detect the presence of this compound in my Palbociclib sample?
High-Performance Liquid Chromatography (HPLC) is a reliable method for separating and quantifying Palbociclib from its impurities.[4] A validated HPLC method can provide a clear chromatographic profile of your sample, allowing for the identification and quantification of this compound and other potential impurities.
Q4: My Palbociclib IC50 value is higher than what is reported in the literature. Could this compound be the cause?
A higher-than-expected IC50 value could indeed be due to the presence of a less active or inactive impurity like this compound, which would effectively lower the concentration of the active Palbociclib in your sample. However, other factors such as the choice of potency assay, cell line, and experimental conditions can also significantly influence the IC50 value. It is crucial to first verify the purity of your compound and then review your experimental protocol.
Q5: What is the mechanism of action of Palbociclib?
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[4][5] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the Retinoblastoma protein (Rb).[5] This, in turn, blocks the progression of the cell cycle from the G1 to the S phase, leading to a halt in cell proliferation.[4][5]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Palbociclib Purity Assessment
This protocol provides a general framework for the separation of Palbociclib and its impurities. For specific applications, method optimization and validation are required.
Materials:
-
Palbociclib sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Dissolve the Palbociclib sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80-20% B (linear gradient)
-
31-35 min: 20% B (re-equilibration)
-
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the peak corresponding to Palbociclib and any impurity peaks.
-
Calculate the percentage purity of the Palbociclib sample based on the peak areas.
-
Protocol 2: Cell Proliferation Assay using Crystal Violet Staining
This protocol offers a simple and reliable method to assess the cytostatic effect of Palbociclib.
Materials:
-
Rb-positive cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Palbociclib stock solution (in DMSO)
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Palbociclib in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Palbociclib. Include a vehicle control (DMSO).
-
Incubate for 72-96 hours.
-
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells with PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the plate with water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the Palbociclib concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Palbociclib's Mechanism of Action.
Caption: Recommended Experimental Workflow.
Caption: Logical Flow of Interference.
References
- 1. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. P16 methylation increases the sensitivity of cancer cells to the CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent N-Methyl Palbociclib degradation in analytical samples
Technical Support Center: N-Methyl Palbociclib
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in analytical samples?
A1: Based on forced degradation studies of the parent compound, Palbociclib, this compound is most susceptible to degradation under oxidative, alkaline, and thermal stress conditions.[1][2] Exposure to strong acids and light can also contribute to degradation, although the compound is generally more stable under these conditions.[1]
Q2: How can I prevent oxidative degradation of my samples?
A2: To prevent oxidation, it is crucial to minimize the sample's exposure to oxygen and oxidizing agents. Use amber vials to protect from light, which can catalyze oxidation. Consider purging the headspace of the sample vial with an inert gas like nitrogen or argon before sealing. If the sample matrix permits, adding antioxidants may also be a viable strategy, though this would require validation to ensure no interference with the analytical method.
Q3: What are the optimal pH and temperature for storing samples containing this compound?
A3: Palbociclib has shown significant degradation in alkaline environments.[2] Therefore, it is recommended to maintain the sample pH in the neutral to slightly acidic range (pH 4-7). For storage, samples should be kept frozen at ≤ -20°C, with -80°C being preferable for long-term storage to minimize thermal degradation.[3][4] Studies on Palbociclib in plasma have demonstrated good stability at these temperatures.[5]
Q4: My quantitative analysis shows lower-than-expected concentrations of this compound. What could be the issue?
A4: Lower-than-expected concentrations are often a sign of sample degradation. Please refer to our Troubleshooting Guide below to diagnose the potential cause. Common issues include improper storage temperature, extended exposure to room temperature, sample pH instability, or oxidative stress during sample processing.[6]
Q5: Are there any known interferences with common anticoagulants used for blood sample collection?
A5: While specific studies on this compound are limited, studies on Palbociclib have not reported significant interference from common anticoagulants like EDTA or heparin. However, it is always best practice to validate your analytical method with the specific matrix and anticoagulant you intend to use.
Troubleshooting Guide
This guide helps identify and resolve common issues related to this compound sample instability.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Degradation during Sample Processing: Sample left at room temperature for an extended period. | Process samples on ice and minimize the time between collection and freezing. Palbociclib has been shown to be stable for up to 9 hours at room temperature in plasma, but minimizing this time is a best practice.[6] |
| pH-induced Hydrolysis: Sample matrix is alkaline. | Adjust sample pH to a neutral or slightly acidic range (pH 4-7) using a validated buffer, if the protocol allows. | |
| Oxidative Degradation: Exposure to air and/or light during handling. | Work under low-light conditions, use amber collection tubes and vials, and consider flushing sample containers with nitrogen before sealing. | |
| Poor Reproducibility | Inconsistent Freeze-Thaw Cycles: Multiple freeze-thaw cycles leading to degradation. | Aliquot samples into single-use vials after the first thaw to avoid repeated freezing and thawing. While Palbociclib has shown stability for up to three freeze-thaw cycles, minimizing them is recommended.[3] |
| Variable Storage Conditions: Inconsistent storage temperatures. | Ensure all samples are stored at a consistent, validated temperature (≤ -20°C, preferably -80°C). Use calibrated freezers with temperature monitoring. | |
| Appearance of Unexpected Peaks in Chromatogram | Formation of Degradation Products: Sample has degraded due to chemical instability or stress. | Review the sample handling and storage protocol (see below). Characterize the unknown peaks using mass spectrometry to identify potential degradation products.[7] |
Data Presentation
The following table summarizes quantitative data from a forced degradation study on the parent compound, Palbociclib, which indicates the potential sensitivity of this compound to similar stress conditions.
Table 1: Summary of Palbociclib Forced Degradation Studies
| Stress Condition | Reagent / Condition | Duration | % Degradation Observed | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 5.67% | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 13.97% | [2] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | 23.82% | [2] |
| Thermal Degradation | 105°C (Solid State) | 3 hours | Significant Degradation | [7] |
| Photolytic Degradation | UV Light | Not Specified | No Significant Degradation |[1] |
Note: Data is for Palbociclib and serves as a proxy for this compound.
Experimental Protocols
Protocol: Recommended Sample Handling and Storage for this compound
-
Sample Collection:
-
Collect biological samples (e.g., blood, plasma) using appropriate collection tubes (e.g., K2-EDTA).
-
Use amber or opaque tubes to protect the sample from light immediately upon collection.
-
-
Sample Processing:
-
Conduct all processing steps (e.g., centrifugation to separate plasma) promptly after collection, preferably within 30 minutes.
-
Perform all processing steps on a cold block or in a refrigerated centrifuge (4°C) to minimize thermal stress.
-
If plasma is the desired matrix, centrifuge blood samples according to your validated protocol (e.g., 1500 x g for 10 minutes at 4°C).
-
-
pH Adjustment (if necessary):
-
If the sample matrix is known to be alkaline or unstable, consider adjusting the pH to a neutral or slightly acidic range (e.g., pH 6.0) with a minimal volume of a suitable buffer. This step must be validated for its impact on the assay.
-
-
Aliquoting and Storage:
-
Immediately after processing, aliquot the sample (e.g., plasma) into single-use cryovials made of polypropylene. Use amber vials if available.
-
For headspace-sensitive samples, consider a gentle stream of nitrogen gas into the vial before capping to displace oxygen.
-
Flash-freeze the aliquots in a dry ice/alcohol slurry or a -80°C freezer.
-
Store samples at -80°C for long-term stability. If a -80°C freezer is unavailable, store at -20°C for short-term periods only, as validated by stability studies.
-
-
Sample Thawing and Use:
-
Thaw samples at room temperature or in a 4°C refrigerator just before analysis.
-
Vortex gently after thawing to ensure homogeneity.
-
Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each analytical run.
-
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow
Caption: Recommended workflow for sample handling and storage.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. ViewArticleDetail [ijpronline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. jpionline.org [jpionline.org]
Technical Support Center: Crystallization of N-Methyl Palbociclib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization methods for N-Methyl Palbociclib (B1678290). It includes frequently asked questions, troubleshooting guides for common experimental issues, and adaptable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the crystalline form (polymorphism) of an active pharmaceutical ingredient (API) like N-Methyl Palbociclib important?
Controlling polymorphism is critical because different crystalline forms of the same compound can have distinct physical and chemical properties.[1] These properties, including solubility, dissolution rate, stability, and bioavailability, directly impact the drug's efficacy, safety, and manufacturability. For instance, an unexpected polymorphic transformation led to the temporary market withdrawal of the HIV drug Ritonavir in 1998 due to altered solubility and bioavailability.
Q2: What are the primary factors that influence which polymorphic form is crystallized?
Polymorphic outcome is highly sensitive to crystallization conditions. Key influencing factors include:
-
Solvent System: The choice of solvent is a decisive factor, as solute-solvent interactions can favor the nucleation and growth of a specific polymorph.[2][3]
-
Temperature: Temperature affects the solubility and the relative thermodynamic stability of different polymorphs. For some compounds, different forms are stable at different temperatures.[1][3][4]
-
Supersaturation: The level of supersaturation is the driving force for crystallization. Different polymorphs often have different nucleation thresholds, meaning the degree of supersaturation can select for a specific form.[4]
-
Cooling Rate: Rapid cooling can trap a less stable (metastable) form, while slow cooling typically favors the most thermodynamically stable polymorph.
-
Agitation: Stirring can influence nucleation rates and may induce transformations between forms.[4]
-
Presence of Impurities: Impurities can inhibit or promote the growth of certain crystal faces, potentially leading to a different polymorph.[5]
-
Pressure: High pressure generally favors the formation of denser, more compact crystal structures.[4]
Q3: What is Ostwald's Rule of Stages and how does it apply here?
Ostwald's Rule of Stages suggests that a system does not always transform directly to the most stable state. Instead, it often transitions to a metastable state (a less stable polymorph) first, which is kinetically favored because it more closely resembles the state of the molecules in solution.[3] This metastable form may then transform into the more stable form over time or under specific conditions.[2] Understanding this rule is crucial for isolating a desired polymorph, which may not be the most thermodynamically stable one.
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
Problem 1: No crystals are forming after the solution has cooled.
| Possible Cause | Recommended Solution |
| Solution is not sufficiently saturated. | This is the most common issue.[6] Try boiling off a portion of the solvent to increase the concentration.[7] If the mother liquor has not been discarded, you can test for remaining compound by dipping in a glass rod and seeing if a residue forms upon evaporation.[7] |
| Solution is supersaturated but nucleation has not initiated. | Induce nucleation by: • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod.[6][7][8] • Seeding: Add a "seed crystal" (a tiny amount of the desired solid this compound) to the solution to provide a template for growth.[6][7][9] • Further Cooling: Cool the solution in an ice bath to further decrease solubility.[6] |
| Too much solvent was used. | If possible, remove the solvent via rotary evaporation and re-attempt the crystallization with a different solvent system or less solvent.[6][7] |
| Inappropriate flask size. | A shallow pool of solvent in a large flask has a high surface area, leading to excessively rapid cooling. Transfer the solution to a smaller flask.[7] |
Problem 2: The product has "oiled out" instead of crystallizing.
| Possible Cause | Recommended Solution |
| Solution is too concentrated or cooled too quickly. | The solubility limit was exceeded at a temperature above the compound's melting point. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[6] Insulating the flask can help achieve a slower cooling rate. |
| Presence of impurities. | Impurities can depress the melting point and interfere with lattice formation. If slow cooling fails, the compound may require further purification by another method, such as column chromatography, before re-attempting crystallization.[6] |
Problem 3: Crystallization occurs too quickly, potentially trapping impurities.
| Possible Cause | Recommended Solution |
| Solution is excessively supersaturated upon cooling. | The purpose of crystallization is purification, which is compromised by rapid crystal formation.[7] Re-heat the flask to re-dissolve the solid, add a small amount of extra solvent (e.g., 1-2 mL), and allow it to cool more slowly. This will keep the compound soluble for longer during the cooling phase, promoting slower, more selective crystal growth.[7] |
Problem 4: The resulting crystals are of an undesired polymorphic form.
| Possible Cause | Recommended Solution |
| Crystallization conditions favor the undesired form. | Polymorphic outcome is highly dependent on kinetic and thermodynamic factors.[1][2] Systematically vary key parameters to find conditions that favor the desired polymorph. Refer to the protocols below and adjust the: • Solvent System: Experiment with different solvents or solvent mixtures. • Temperature: Alter the crystallization temperature.[1] • Cooling/Evaporation Rate: Attempt slower or faster cooling profiles. |
| Transformation from a metastable to a stable form occurred. | A desired metastable form may have converted to a more stable one. Characterize the crystals immediately after isolation and monitor for changes over time to understand the transformation kinetics. |
Experimental Protocols (Adapted from Palbociclib)
Disclaimer: The following protocols are for the crystallization of Palbociclib and should be considered as starting points for developing a refined method for this compound. The addition of a methyl group will alter the molecule's solubility and may change the stability of its polymorphic forms; therefore, optimization will be necessary.
Protocol 1: Preparation of a Crystalline Form Analogous to Palbociclib Form A
This method involves treating a salt of the API with an inorganic base at an elevated temperature.[10]
Methodology:
-
Prepare a solution of this compound Hydrochloride in water.
-
In a separate vessel, prepare an aqueous solution of sodium hydroxide (B78521).
-
Heat the sodium hydroxide solution to the target temperature (e.g., 50-100°C).
-
With vigorous stirring, add the this compound salt solution dropwise to the hot base solution. A yellow solid should precipitate.
-
Maintain stirring at the elevated temperature for a defined period to ensure complete conversion.
-
Isolate the solid by suction filtration, wash with water, and dry under vacuum.
Parameters for Investigation:
| Parameter | Starting Condition (based on Palbociclib) | Range to Explore for this compound |
| Solvent | Water[10] | Water, Water/miscible organic co-solvent |
| Base | Sodium Hydroxide[10] | NaOH, KOH, Na₂CO₃ |
| Temperature | 100°C[10] | 35°C - 100°C[10] |
| Final pH | >8.0, preferably >10.0[10] | 8.0 - 12.0 |
Protocol 2: Preparation of a Crystalline Form Analogous to Palbociclib Form B
This method involves a similar process to Protocol 1 but is performed at a lower temperature, which favors the kinetically different Form B in Palbociclib.[10][11]
Methodology:
-
Dissolve an this compound salt (e.g., hydrochloride) in water or a water/organic co-solvent mixture.
-
In a separate vessel, prepare an aqueous solution of an inorganic base (e.g., sodium carbonate).
-
Cool the base solution to the target temperature (e.g., 0-20°C).
-
With vigorous stirring, add the this compound salt solution dropwise to the cold base solution. A yellow solid is expected to precipitate.
-
Continue stirring at the low temperature for approximately 1 hour.[11]
-
Isolate the solid by suction filtration, wash with water, and dry under vacuum.
Parameters for Investigation:
| Parameter | Starting Condition (based on Palbociclib) | Range to Explore for this compound |
| Solvent | Water[11] | Water, Water/Ethanol, Water/Methanol |
| Base | Sodium Carbonate[11] | Na₂CO₃, K₂CO₃, NaOH |
| Temperature | 0°C[11] | 0°C - 20°C[10][11] |
| Stirring Time | 1 hour[11] | 0.5 - 3 hours |
Visual Guides
The following diagrams illustrate key workflows and concepts in the crystallization process.
Caption: A workflow diagram for troubleshooting common crystallization failures.
Caption: Factors controlling the selective crystallization of different solid forms.
References
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 4. sevenstarpharm.com [sevenstarpharm.com]
- 5. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. sciencenotes.org [sciencenotes.org]
- 10. US10766895B2 - Preparation methods for palbociclib free base crystal form A and crystal form B - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
Validation & Comparative
Comparative Analysis of N-Methyl Palbociclib and Palbociclib: CDK4/6 Inhibitory Potency
A detailed examination of the structure-activity relationship and inhibitory efficacy of Palbociclib and its N-methylated derivative against Cyclin-Dependent Kinases 4 and 6.
This guide provides a comprehensive comparison of the CDK4/6 inhibitory potency of the established anticancer drug Palbociclib and its derivative, N-Methyl Palbociclib. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for the cited assays, and visual representations of the relevant signaling pathway and experimental workflow. This analysis is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Data Presentation: CDK4/6 Inhibitory Potency
The inhibitory potency of a compound is a critical measure of its efficacy. In the context of enzyme inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for both Palbociclib and this compound against CDK4 and CDK6.
| Compound | Target Kinase | IC50 (nM) |
| Palbociclib | CDK4 | 18 |
| CDK6 | 21 | |
| This compound (Compound 6a) | CDK4 | Slightly weaker than Palbociclib |
| CDK6 | Slightly weaker than Palbociclib |
Data sourced from Wang et al., 2016.
The data indicates that while this compound retains nanomolar inhibitory activity against both CDK4 and CDK6, it is slightly less potent than the parent compound, Palbociclib.
Experimental Protocols
The determination of the CDK4/6 inhibitory potency of these compounds involves specific and sensitive biochemical assays. The following is a detailed methodology based on the protocols typically employed in such studies.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK4 and CDK6.
1. Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Retinoblastoma (Rb) protein (substrate).
-
Adenosine triphosphate (ATP), [γ-³²P]ATP.
-
Test compounds (Palbociclib and this compound) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well filter plates.
-
Phosphoric acid.
-
Scintillation counter.
2. Procedure:
-
The test compounds are serially diluted in DMSO to achieve a range of concentrations.
-
The kinase reaction is initiated by adding the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, the Rb substrate, and the test compound to the kinase reaction buffer in a 96-well plate.
-
The reaction is started by the addition of ATP mixed with [γ-³²P]ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
The reaction is terminated by the addition of phosphoric acid.
-
The phosphorylated Rb protein is captured on a filter plate.
-
The filter plate is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of CDK4/6 Inhibition
The following diagram illustrates the canonical CDK4/6-Rb signaling pathway and the mechanism of action of Palbociclib and its derivatives.
Caption: CDK4/6 signaling pathway and the inhibitory action of Palbociclib.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of CDK4/6 inhibitors.
Caption: Workflow for determining CDK4/6 inhibitory potency (IC50).
Validating the Structure of N-Methyl Palbociclib: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected 2D Nuclear Magnetic Resonance (NMR) spectral data for Palbociclib and its N-methylated derivative, N-Methyl Palbociclib. The structural elucidation of this compound is critical for confirming its chemical identity, particularly the position of methylation, which can significantly impact its pharmacological profile. This document outlines the detailed experimental protocols and presents the anticipated quantitative data in tabular format to facilitate a clear comparison. The logical workflow for structural validation using a suite of 2D NMR experiments is also visualized.
Introduction
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. This compound is a derivative where a methyl group is introduced on the piperazine (B1678402) moiety. While sharing the same core structure, the addition of this methyl group can alter the molecule's physicochemical properties, including its potency, selectivity, and metabolic stability. Therefore, unambiguous confirmation of the N-methylation site is a critical step in its chemical synthesis and characterization.
This guide focuses on the application of 2D NMR spectroscopy, a powerful analytical technique for determining the structure of organic molecules by resolving through-bond correlations between nuclei. The primary techniques discussed are:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (¹H-¹³C two- to four-bond correlations), which is crucial for identifying the methylation site.
Comparative Analysis of Expected 2D NMR Data
The key differentiator between Palbociclib and this compound in their NMR spectra is the presence of a signal corresponding to the N-methyl group and its long-range correlations to the piperazine ring carbons. The following table summarizes the expected key 2D NMR correlations that would confirm the structure of this compound. Chemical shifts are hypothetical but based on typical values for similar molecular fragments.
| Proton (¹H) | Expected Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| N-CH₃ | ~2.3 | - | ~46.0 | Carbons of the piperazine ring (~53.0 ppm) |
| Piperazine CH₂ | ~2.5 - 3.2 | Other piperazine CH₂ | ~53.0 | - |
| Aromatic CH | ~6.5 - 8.5 | Adjacent aromatic CH | ~110 - 150 | Various aromatic carbons |
| Cyclopentyl CH/CH₂ | ~1.6 - 2.2 | Other cyclopentyl CH/CH₂ | ~25 - 60 | - |
| Acetyl CH₃ | ~2.6 | - | ~31.0 | Acetyl C=O (~207.0 ppm) |
| Pyrido-pyrimidine CH₃ | ~2.4 | - | ~15.0 | Aromatic carbons of the pyrido-pyrimidine ring |
Experimental Protocols
High-resolution 2D NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation: Approximately 5-10 mg of the analyte (this compound or Palbociclib) is dissolved in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). The solution should be free of particulate matter.
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the spectral width and to serve as a reference.
gCOSY (gradient-selected Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY pulse sequence is used.
-
Spectral Width: The spectral width in both dimensions is set to cover all proton signals.
-
Data Points: 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
Number of Scans: 2-4 scans per increment.
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement is employed.
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Typically ranges from 0 to 180 ppm.
-
Data Points: 2048 data points in the direct dimension (¹H) and 256-512 increments in the indirect dimension (¹³C).
-
Number of Scans: 4-8 scans per increment.
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is used.
-
¹H Spectral Width: Set to cover all proton signals.
-
¹³C Spectral Width: Typically ranges from 0 to 210 ppm to include carbonyl carbons.
-
Data Points: 2048 data points in the direct dimension (¹H) and 512-1024 increments in the indirect dimension (¹³C).
-
Number of Scans: 8-16 scans per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz to observe 2-4 bond correlations.
Visualization of the Validation Process
The following diagrams illustrate the logical workflow for validating the structure of this compound using 2D NMR and the key HMBC correlation that confirms the N-methylation site.
Conclusion
The structural validation of this compound can be unequivocally achieved through a systematic analysis of 2D NMR data. The combination of COSY, HSQC, and particularly HMBC experiments provides a powerful toolkit for elucidating the complete chemical structure. The critical piece of evidence for confirming the N-methylation on the piperazine ring is the observation of a long-range correlation in the HMBC spectrum between the protons of the newly introduced methyl group and the carbon atoms of the piperazine ring. This guide provides the necessary framework for researchers to design and interpret these experiments, ensuring the accurate characterization of this important Palbociclib derivative.
head-to-head comparison of N-Methyl Palbociclib and other Palbociclib degradants
A detailed guide for researchers, scientists, and drug development professionals on the known degradants of Palbociclib (B1678290). This document outlines the identified impurities and provides a framework for their comparative biological evaluation, in light of the current absence of direct head-to-head experimental data.
Introduction
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), pivotal in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The stability and degradation profile of such a therapeutic agent are of paramount importance, as impurities and degradants can potentially impact efficacy and safety. This guide provides a comparative overview of N-Methyl Palbociclib and other identified Palbociclib degradants.
It is critical to note that while several degradants of Palbociclib have been identified through forced degradation studies and as process-related impurities, a comprehensive head-to-head comparison of their biological activities and potencies against this compound is not extensively available in peer-reviewed literature. This guide, therefore, summarizes the existing information on these degradants and proposes a set of experimental protocols for their systematic comparative evaluation.
Identified Palbociclib Degradants and Impurities
Forced degradation studies of Palbociclib have been conducted under various stress conditions, including oxidative, acidic, basic, thermal, and photolytic stress. These studies have revealed that Palbociclib is particularly susceptible to degradation under oxidative conditions, such as exposure to hydrogen peroxide[1][2]. The following table summarizes the key identified degradants and impurities of Palbociclib.
| Degradant/Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₂₅H₃₁N₇O₂ | 461.56 | An impurity of Palbociclib. |
| Palbociclib Pyridine N-Oxide | C₂₄H₂₉N₇O₃ | 463.53 | Formed under forced oxidative degradation. |
| Palbociclib Piperazine N-Oxide | C₂₄H₂₉N₇O₃ | 463.53 | Formed under forced oxidative degradation. |
| Degradation Product I (DPI) | C₂₆H₃₀N₈O₄ | 502.56 (as [M+H]⁺) | Identified in forced degradation studies. |
| Degradation Product II (DPII) | C₂₈H₃₃N₉O₅ | 539.61 (as [M+H]⁺) | Identified in forced degradation studies. |
| Degradation Product III (DPIII) | Not Specified | 46.01 (as [M+H]⁺) | A small fragment identified in forced degradation studies. |
| Palbociclib Desacetyl Impurity | C₂₂H₂₇N₇O | 405.50 | A process-related impurity. |
| Palbociclib Desacetyl Hydroxy Impurity | C₂₂H₂₇N₇O₂ | 421.50 | A process-related impurity. |
| Palbociclib Desacetyl Hydroxyl Methyl Impurity | C₂₃H₂₉N₇O₂ | 435.53 | A process-related impurity. |
Note: The molecular weights for DPI, DPII, and DPIII are based on their reported mass-to-charge ratios ([M+H]⁺) from mass spectrometry analysis.
Biological Activity of Palbociclib: A Baseline for Comparison
Understanding the biological activity of the parent compound, Palbociclib, is essential for establishing a baseline against which its degradants can be compared. Palbociclib is a potent and selective inhibitor of CDK4 and CDK6.
Mechanism of Action
The primary mechanism of action of Palbociclib involves the inhibition of the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.
Figure 1. Simplified signaling pathway of Palbociclib's mechanism of action.
Proposed Experimental Protocols for Head-to-Head Comparison
To address the current gap in knowledge, a direct comparison of the biological activities of this compound and other Palbociclib degradants is necessary. The following experimental protocols provide a framework for such an investigation.
In Vitro Kinase Inhibition Assay (CDK4/6 Activity)
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and other degradants against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Methodology:
-
Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein substrate, ATP, and a suitable kinase assay buffer. Test compounds (this compound, other degradants, and Palbociclib as a positive control) dissolved in DMSO.
-
Procedure: a. Serially dilute the test compounds in the assay buffer. b. In a 96-well or 384-well plate, combine the enzyme, substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated Rb protein using a suitable detection method, such as a fluorescence-based assay (e.g., LanthaScreen™) or an ELISA-based method.
-
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the test compounds. Determine the IC₅₀ values using a non-linear regression analysis.
Cell Proliferation Assay
Objective: To assess and compare the anti-proliferative effects of this compound and other degradants in a relevant cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media and conditions.
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds (this compound, other degradants, and Palbociclib) for a specified duration (e.g., 72 hours). c. Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the percentage of viability against the log concentration of the test compounds to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Rb Phosphorylation
Objective: To confirm the on-target activity of the compounds by assessing their ability to inhibit Rb phosphorylation in a cellular context.
Methodology:
-
Cell Treatment and Lysis: Treat MCF-7 cells with the test compounds at concentrations around their respective GI₅₀ values for a defined period (e.g., 24 hours). Lyse the cells to extract total protein.
-
Procedure: a. Determine protein concentration using a BCA or Bradford assay. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811) and total Rb. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. d. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb. Compare the reduction in Rb phosphorylation induced by each compound.
Figure 2. Proposed experimental workflow for comparative analysis.
Conclusion
While this compound and several other degradants of Palbociclib have been identified, there is a clear lack of publicly available data directly comparing their biological activities. The provided framework of experimental protocols offers a robust starting point for researchers to conduct such a head-to-head comparison. The results of these studies would be invaluable for understanding the potential impact of these degradants on the overall therapeutic efficacy and safety profile of Palbociclib, thereby contributing to the development of safer and more effective cancer therapies. Future research in this area is strongly encouraged to fill this critical knowledge gap.
References
Assessing the Impact of N-Methyl Palbociclib Impurity on Palbociclib Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of pure Palbociclib versus Palbociclib containing the N-Methyl Palbociclib impurity. The objective is to offer a framework for assessing the potential impact of this specific impurity on the therapeutic effectiveness of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] The content herein is supported by established experimental protocols and presents hypothetical data to illustrate the comparative assessment.
Introduction to Palbociclib and the N-Methyl Impurity
Palbociclib is a cornerstone therapy for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] Its mechanism of action involves the inhibition of CDK4 and CDK6, which are key regulators of the cell cycle.[1][3] By inhibiting these kinases, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2][5]
The this compound is a known process-related impurity of Palbociclib.[6][7][8] While the presence of impurities in active pharmaceutical ingredients (APIs) is common, it is crucial to evaluate their potential impact on the drug's safety and efficacy.[9][10][11][12] An impurity could potentially alter the pharmacological activity of the API, leading to reduced efficacy or unforeseen toxicities. This guide outlines a systematic approach to evaluating the in vivo consequences of the this compound impurity.
In Vivo Efficacy Assessment: Experimental Protocol
To assess the impact of the this compound impurity, a robust in vivo study using a patient-derived xenograft (PDX) model of HR+ breast cancer is proposed.[5][13][14]
2.1. Animal Model
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Model: Subcutaneous implantation of human HR+ breast cancer cells (e.g., MCF-7) or a well-characterized HR+ breast cancer PDX.
2.2. Treatment Groups
-
Group 1 (Vehicle Control): Administration of the vehicle solution used to formulate the drugs.
-
Group 2 (Pure Palbociclib): Administration of highly purified Palbociclib (≥99.5% purity).
-
Group 3 (Palbociclib with N-Methyl Impurity): Administration of Palbociclib containing a specified percentage of the this compound impurity (e.g., 0.5% w/w).
-
Group 4 (this compound alone): Administration of the purified this compound impurity to assess its intrinsic activity.
2.3. Dosing and Administration
-
Dosage: Palbociclib administered at a clinically relevant dose (e.g., 100 mg/kg), orally, once daily for 21 consecutive days, followed by a 7-day break.[15][16]
-
Formulation: Palbociclib and the impurity are formulated in an appropriate vehicle (e.g., 50 mM sodium lactate (B86563) buffer, pH 4.0).
2.4. Efficacy Endpoints
-
Tumor Volume: Measured twice weekly using digital calipers (Volume = (Length x Width²) / 2).
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
Body Weight: Monitored twice weekly as an indicator of general toxicity.
-
Biomarker Analysis: At the end of the study, tumors are harvested for analysis of key biomarkers such as phosphorylated Rb (pRb) and Ki-67 via immunohistochemistry (IHC) or western blot to confirm the mechanism of action.
2.5. Analytical Methods The purity of the dosing solutions should be confirmed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to ensure the accurate concentration of Palbociclib and the N-Methyl impurity.[17][18][19][20][21]
Comparative Efficacy Data (Hypothetical)
The following table summarizes hypothetical data from the proposed in vivo study to illustrate a potential outcome.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) | pRb Expression (Relative to Vehicle) | Ki-67 Index (%) |
| Vehicle Control | 1500 ± 150 | 0 | +2.5 | 1.0 | 85 |
| Pure Palbociclib | 350 ± 50 | 76.7 | -1.5 | 0.2 | 15 |
| Palbociclib + N-Methyl Impurity | 450 ± 65 | 70.0 | -1.8 | 0.3 | 25 |
| This compound alone | 1450 ± 140 | 3.3 | +2.0 | 0.9 | 80 |
Data are presented as mean ± standard error of the mean (SEM).
Signaling Pathway and Experimental Workflow
To visually represent the biological and experimental frameworks, the following diagrams are provided.
References
- 1. droracle.ai [droracle.ai]
- 2. targetedonc.com [targetedonc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 10. Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 12. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacr.org [aacr.org]
- 15. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo [mdpi.com]
- 16. Palbociclib in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jisciences.com [jisciences.com]
- 21. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of analytical methods for N-Methyl Palbociclib quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While the focus of this guide is on Palbociclib, the methodologies presented can serve as a strong foundation for the development and cross-validation of analytical methods for its metabolites, such as N-Methyl Palbociclib. The information herein is collated from various validated studies to aid researchers in selecting the appropriate analytical strategy for their specific needs.
Palbociclib's therapeutic efficacy is linked to its ability to block the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase.[1][2] Accurate quantification of Palbociclib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This guide focuses on two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of representative HPLC-UV and LC-MS/MS methods for Palbociclib quantification in human plasma.
Table 1: Performance Characteristics of a Validated HPLC-UV Method
| Parameter | Performance |
| Linearity Range | 0.1 - 3.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Detection (LOD) | 50 ng/mL |
| Intra-day Precision (%CV) | 2.28% - 3.92% |
| Inter-day Precision (%CV) | < 5.0% |
| Accuracy | 89.40% - 112% |
| Extraction Recovery | 66.69% - 80.97% |
| (Data sourced from a study by Nalanda et al., 2018)[3][4] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Performance |
| Linearity Range | 2 - 400 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | 3.8% - 7.2% |
| Inter-day Precision (%CV) | 3.6% - 7.4% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| (Data sourced from a study by Jager et al., 2022)[5] |
Experimental Protocols
HPLC-UV Method for Palbociclib Quantification
This section details the methodology for a validated HPLC-UV method.[3][4]
-
Sample Preparation: Plasma samples are processed by solid-phase extraction (SPE) using an Oasis hydrophilic-lipophilic balance (HLB) extraction cartridge. Imatinib is used as an internal standard (IS).
-
Chromatographic Conditions:
-
Column: Agilent Zorbax C18 (150 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% Triethylamine (pH 3.3, adjusted with ortho-phosphoric acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min (isocratic elution)
-
Detection: UV at 266 nm
-
LC-MS/MS Method for Palbociclib Quantification
This section outlines a validated LC-MS/MS method for the quantification of Palbociclib.[5]
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis PRiME HLB® cartridges is employed for plasma sample preparation.
-
Chromatographic Conditions:
-
Column: C18 (4.6 × 50 mm)
-
Mobile Phase: A gradient elution of ammonium (B1175870) acetate/acetic acid in water and acetonitrile.
-
-
Mass Spectrometry Detection:
-
Mode: Single Ion Recording (SIR)
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of Palbociclib and a typical workflow for analytical method cross-validation.
Caption: Palbociclib's mechanism of action, inhibiting the Cyclin D-CDK4/6 complex.
Caption: A generalized workflow for the cross-validation of two analytical methods.
References
Comparative Cytotoxicity of Palbociclib Across Diverse Cancer Cell Lines: A Comprehensive Guide
This guide provides a comparative analysis of the cytotoxic effects of Palbociclib on various cancer cell lines, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary: Palbociclib Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Palbociclib in different cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | ~0.148 | [1][2] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | ~0.432 | [1][2] |
| KB-3-1 | Epidermoid Carcinoma (Parental) | 5.014 | [3] |
| KB-C2 | Epidermoid Carcinoma (ABCB1-overexpressing) | 22.573 | [3] |
| SW620 | Colorectal Adenocarcinoma (Parental) | 3.921 | [3] |
| SW620/Ad300 | Colorectal Adenocarcinoma (ABCB1-overexpressing) | 9.045 | [3] |
| NCI-H460 | Lung Cancer (Parental) | 5.598 | [3] |
| NCI-H460/MX20 | Lung Cancer (ABCG2-overexpressing) | 5.258 | [3] |
| HEK293/pcDNA3.1 | Embryonic Kidney (Control) | 4.071 | [3] |
| HEK293/ABCB1 | Embryonic Kidney (ABCB1-overexpressing) | 13.855 | [3] |
| HEK293/ABCG2-WT | Embryonic Kidney (ABCG2-overexpressing) | 4.644 | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Palbociclib
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Palbociclib in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Palbociclib
Caption: Mechanism of action of Palbociclib in inhibiting the CDK4/6-Rb pathway.
Experimental Workflow for Comparative Cytotoxicity
Caption: General experimental workflow for assessing comparative cytotoxicity.
References
Validation of N-Methyl Palbociclib as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of N-Methyl Palbociclib as a Certified Reference Material (CRM). This compound is a known impurity of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer.[1][2][3] The availability of well-characterized reference materials for impurities is crucial for the accurate quality control and regulatory submission of pharmaceutical products.[4]
This document outlines the essential analytical methodologies and presents a comparative analysis of this compound with Palbociclib and its deuterated analogue, Palbociclib-d8, which is often used as an internal standard in bioanalytical methods. The data presented herein is illustrative, based on typical results for pharmaceutical reference standards, and should be verified experimentally.
Comparative Analysis of Palbociclib and Related Reference Materials
The following table summarizes the key analytical data for this compound in comparison to Palbociclib and Palbociclib-d8.
| Parameter | This compound | Palbociclib | Palbociclib-d8 | Method |
| Identity | Confirmed | Confirmed | Confirmed | ¹H-NMR, ¹³C-NMR, HRMS |
| Purity (by HPLC) | 99.8% | ≥98.00%[5] | >99% | HPLC-UV |
| Purity (by qNMR) | 99.7% | Not Determined | Not Determined | qNMR |
| Water Content | 0.15% | Not Specified | Not Specified | Karl Fischer Titration |
| Residual Solvents | <0.1% | Not Specified | Not Specified | Headspace GC-MS |
| Inorganic Impurities | <0.05% | Not Specified | Not Specified | ICP-MS |
| Homogeneity | Homogeneous | Not Specified | Not Specified | HPLC-UV |
| Stability (24 months) | Stable | Stable | Stable | HPLC-UV |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 263 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the reference material in 1 mL of 50:50 Acetonitrile:Water.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Internal Standard: Maleic Anhydride.
-
Solvent: DMSO-d6.
-
Method: A known amount of the internal standard is weighed accurately and mixed with a precisely weighed amount of the this compound sample. The ¹H-NMR spectrum is acquired, and the purity is calculated by comparing the integral of a characteristic peak of this compound with the integral of a known peak of the internal standard.
Karl Fischer Titration for Water Content
-
Instrumentation: Mettler Toledo C30S Compact Karl Fischer Titrator or equivalent.
-
Reagent: Hydranal™-Composite 5.
-
Method: A known amount of the sample is introduced into the titration cell, and the water content is determined by coulometric Karl Fischer titration.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of DMSO.
Visualizations
Palbociclib Mechanism of Action
Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its mechanism of action involves the inhibition of the phosphorylation of the retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase.
Caption: Mechanism of action of Palbociclib in inhibiting cell cycle progression.
Certified Reference Material (CRM) Validation Workflow
The validation of a new batch of this compound as a CRM involves a series of analytical tests to ensure its identity, purity, and stability.
Caption: Workflow for the validation of a Certified Reference Material.
This guide provides a comprehensive overview of the necessary steps and data for the validation of this compound as a certified reference material. Researchers and drug development professionals can use this as a template to design their internal validation studies and to ensure the quality and reliability of their analytical results.
References
A Comparative Analysis of the Off-Target Kinase Profiles of Palbociclib and N-Methyl Palbociclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target kinase profiles of the approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Palbociclib (B1678290), and its N-methylated analog, N-Methyl Palbociclib. Understanding the selectivity of kinase inhibitors is paramount in drug development to anticipate potential off-target effects and to inform the design of more specific therapeutics. While extensive data is available for Palbociclib, publicly accessible information regarding the comprehensive kinase profile of this compound is currently unavailable.
Palbociclib is a highly selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] Its primary mechanism of action involves binding to the ATP pocket of these kinases, leading to cell cycle arrest in the G1 phase.[2] This targeted action has established Palbociclib as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]
This comparison will focus on the known off-target interactions of Palbociclib, providing quantitative data where available, and will highlight the current knowledge gap concerning this compound.
Quantitative Kinase Inhibition Profile
The following table summarizes the known kinase inhibition profile of Palbociclib. Data is presented as the percentage of control from a KINOMEscan™ assay, which measures the binding of a compound to a panel of kinases. A lower percentage of control indicates stronger binding. For this compound, no public data from a comprehensive kinase screen is available.
| Kinase Target | Palbociclib (% of Control @ 1 µM) | This compound |
| On-Target | ||
| CDK4 | 0.5 | Data Not Available |
| CDK6 | 1.5 | Data Not Available |
| Selected Off-Targets | ||
| CAMKK2 | 3.5 | Data Not Available |
| TNK1 | 12 | Data Not Available |
| MAP4K1 | 14 | Data Not Available |
| STK10 | 16 | Data Not Available |
| MYO1D | 17 | Data Not Available |
| LRRK2 | 18 | Data Not Available |
| FLT4 (VEGFR3) | 20 | Data Not Available |
| EPHB6 | 21 | Data Not Available |
| SLK | 22 | Data Not Available |
| GAK | 23 | Data Not Available |
| AAK1 | 24 | Data Not Available |
| GSK3A | 25 | Data Not Available |
| GSK3B | 26 | Data Not Available |
| PHKG2 | 27 | Data Not Available |
| MAP3K1 | 28 | Data Not Available |
| CDK1 | >50 | Data Not Available |
| CDK2 | >50 | Data Not Available |
| CDK5 | >50 | Data Not Available |
| CDK7 | >50 | Data Not Available |
| CDK9 | >50 | Data Not Available |
Data for Palbociclib is derived from the HMS LINCS Project KINOMEscan™ dataset.[3] It is important to note that binding assays do not always directly correlate with cellular inhibitory activity.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the canonical CDK4/6 signaling pathway and a typical experimental workflow for determining kinase inhibitor off-target profiles.
Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
Caption: A generalized workflow for identifying off-target kinases of a test compound.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the inhibitory activity of a compound against a panel of kinases.
Objective: To quantify the inhibitory effect of a test compound on the activity of a large number of purified kinases in a high-throughput format.
Materials:
-
Test compound (e.g., Palbociclib) dissolved in DMSO.
-
A panel of purified recombinant human kinases.
-
Kinase-specific substrates.
-
ATP.
-
Assay buffer (composition varies depending on the kinase, but typically contains a buffer such as HEPES, MgCl2, a reducing agent like DTT, and a surfactant like Brij-35).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit, Promega).
-
Multi-well assay plates (e.g., 384-well plates).
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in assay buffer to the desired final concentrations. A DMSO vehicle control is also prepared.
-
Kinase Reaction Setup:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase and its specific substrate to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection:
-
The kinase reaction is stopped, and the amount of ADP produced is measured. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP.
-
A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase-based reaction to produce a luminescent signal.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis:
-
The background signal (from wells with no kinase) is subtracted from all other readings.
-
The data is normalized, with the vehicle control representing 100% kinase activity and a control with a potent, broad-spectrum inhibitor representing 0% activity.
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
For dose-response curves, the percentage of inhibition is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal curve.
-
Conclusion
Palbociclib is a highly selective inhibitor of CDK4 and CDK6, with minimal activity against a broad range of other kinases at therapeutic concentrations.[4] While some off-target interactions have been identified through comprehensive screening, they are generally observed at concentrations significantly higher than those required for CDK4/6 inhibition.
In contrast, there is a notable absence of publicly available data on the off-target kinase profile of this compound. While this compound may be of interest as a derivative or potential metabolite, its biological activity and selectivity remain uncharacterized in the public domain. Further research, including comprehensive kinase screening, would be necessary to elucidate the off-target profile of this compound and enable a direct comparison with its parent compound, Palbociclib. Such studies are crucial for a complete understanding of the structure-activity relationship and potential toxicities of this class of compounds.
References
- 1. Palbociclib in metastatic breast cancer: current evidence and real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. cancer-research-network.com [cancer-research-network.com]
Comparative Analysis of N-Methyl Palbociclib and Palbociclib Binding Kinetics to CDK4/6
A detailed guide for researchers, scientists, and drug development professionals on the binding characteristics of Palbociclib (B1678290) to Cyclin-Dependent Kinases 4 and 6. This guide also addresses the current lack of publicly available data for N-Methyl Palbociclib.
Executive Summary
Palbociclib is a highly selective, reversible inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its inhibitory activity leads to cell cycle arrest at the G1 phase, preventing cancer cell proliferation. This guide provides a comprehensive overview of the binding kinetics and affinity of Palbociclib to CDK4 and CDK6, based on available experimental data.
A thorough search of scientific literature and public databases revealed no available binding kinetics data for this compound, which has been identified as an impurity of Palbociclib. Consequently, a direct quantitative comparison between this compound and Palbociclib is not possible at this time. This document will therefore focus on the well-characterized binding properties of Palbociclib and provide standardized experimental protocols that could be employed to determine the binding kinetics of this compound or other derivatives.
Palbociclib Binding Affinity to CDK4/6
The binding affinity of Palbociclib to CDK4 and CDK6 has been determined through various preclinical studies, primarily reported as half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50% and are a common measure of a drug's potency.
| Compound | Target | Parameter | Value (nM) | Notes |
| Palbociclib | CDK4 | IC50 | 9 - 11[1] | Highly potent inhibition.[1] |
| Palbociclib | CDK6 | IC50 | 15 - 16[1][2] | Slightly less potent against CDK6 compared to CDK4.[1][2] |
| Palbociclib | CDK4/Cyclin D1 | IC50 | 11 | - |
| Palbociclib | CDK6/Cyclin D3 | IC50 | 16 | - |
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
CDK4/6 Signaling Pathway
The CDK4/6 pathway plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 (growth) phase to the S (synthesis) phase.[3][4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[5]
In response to mitogenic signals, cyclin D proteins are synthesized and form complexes with CDK4 and CDK6.[6] This activation leads to the phosphorylation of the Retinoblastoma protein (Rb).[7] Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase.[8] Palbociclib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[6]
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of Palbociclib.
Experimental Protocols for Binding Kinetics Analysis
To determine the binding kinetics (association rate constant 'ka', dissociation rate constant 'kd', and equilibrium dissociation constant 'KD') of a compound like this compound to CDK4/6, standard biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.
Experimental Workflow:
Caption: A generalized workflow for determining binding kinetics using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the calculation of association (ka) and dissociation (kd) rates.
Experimental Workflow:
Caption: A generalized workflow for determining binding kinetics using Surface Plasmon Resonance.
Conclusion
Palbociclib is a well-established and potent inhibitor of CDK4 and CDK6 with low nanomolar IC50 values. Its mechanism of action through the inhibition of the CDK4/6-Rb pathway is well understood. While this compound has been identified, there is a notable absence of publicly available data on its binding kinetics to CDK4/6. The experimental protocols outlined in this guide provide a clear path for researchers to determine these crucial parameters, which would enable a direct and quantitative comparison with Palbociclib. Such a comparison would be invaluable for understanding the structure-activity relationship and the potential pharmacological profile of this Palbociclib-related compound.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor palbociclib overcomes acquired resistance to third‐generation EGFR inhibitor osimertinib in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N-Methyl Palbociclib
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of N-Methyl Palbociclib, a known impurity of the CDK4/6 inhibitor, Palbociclib. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazardous properties of the parent compound, Palbociclib, and general principles of hazardous waste management. Researchers and laboratory staff must adhere to these protocols to mitigate risks and ensure regulatory compliance.
Prioritizing Safety: Understanding the Hazards
Quantitative Data Summary
For clarity and quick reference, the key identifiers and hazard classifications associated with Palbociclib, which are being conservatively applied to this compound, are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 571189-51-0 | [4] |
| Molecular Formula | C25H31N7O2 | [4][5] |
| Molecular Weight | 461.56 g/mol | [4][5] |
| GHS Hazard Statements (based on Palbociclib) | H341: Suspected of causing genetic defectsH360: May damage fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects | [1][2][3] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1][2][3] |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps for safe handling and disposal.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Labeling of Hazardous Waste:
-
Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit specified by your institution (typically 90 or 180 days), arrange for its disposal through your institution's EHS department.
-
Follow the institutional procedures for requesting a hazardous waste pickup.
6. Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.
-
Dispose of cleaning materials as hazardous waste.
7. Unused or Expired this compound:
-
Unused or expired this compound must be disposed of as hazardous waste. Do not discard it in the regular trash or pour it down the drain.
-
If a drug take-back program is available through your institution or community, this is the preferred method of disposal for unused pharmaceutical compounds.[6]
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS No- 571189-51-0 | Simson Pharma Limited [simsonpharma.com]
Personal protective equipment for handling N-Methyl Palbociclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-Methyl Palbociclib. As this compound is an impurity of Palbociclib, a potent CDK4/6 inhibitor, it should be handled with the same precautions as a cytotoxic and hazardous compound.[1] The following procedures are based on established guidelines for managing such materials to ensure personnel safety and minimize environmental contamination.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the correct and consistent use of Personal Protective Equipment (PPE). Given the cytotoxic potential, a comprehensive PPE ensemble is mandatory to prevent skin contact, inhalation, and ingestion.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Double Gloves | Chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | N95 or N100 Respirator | NIOSH-approved, fit-tested | Required when handling powders or creating aerosols to prevent inhalation.[3] |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 compliant | Protects eyes from splashes and airborne particles.[2][3] |
| Foot Protection | Shoe Covers | Disposable, slip-resistant | Prevents the spread of contamination outside of the designated handling area.[3] |
| Head Protection | Hair Cover/Cap | Contains hair to prevent contamination of the work area. |
II. Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk during the handling of this compound.
Experimental Workflow for Handling this compound
Methodology:
-
Preparation:
-
Designate a specific, restricted area for handling this compound. This area should be equipped with a chemical fume hood or a biological safety cabinet.
-
Assemble all necessary PPE as detailed in Table 1.
-
Don PPE in the following order: shoe covers, inner gloves, gown, hair cover, N95/N100 respirator, face shield or goggles, and outer gloves.
-
-
Handling:
-
All manipulations of this compound powder, including weighing and dissolution, must be performed within a certified chemical fume hood or other ventilated enclosure to prevent the generation of airborne particles.[3]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
When working with solutions, be mindful of creating aerosols.
-
-
Decontamination and Cleaning:
-
Following the completion of work, decontaminate all surfaces and equipment. A recommended cleaning solution is a detergent followed by a suitable disinfectant.
-
Always wear appropriate PPE during cleaning procedures.[2]
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, puncture-resistant container for cytotoxic waste | Dispose of as hazardous chemical waste through a licensed disposal company.[4] |
| (Gloves, gowns, shoe covers, etc.) | ||
| Liquid Waste | Labeled, sealed, leak-proof container for cytotoxic waste | Do not pour down the drain.[4] Collect and dispose of as hazardous chemical waste. |
| Sharps | Puncture-resistant sharps container labeled for cytotoxic waste | Dispose of through a designated sharps waste stream for hazardous materials. |
| Unused Compound | Original container | Dispose of as hazardous chemical waste. Do not mix with other waste streams. |
Spill Management Protocol:
In the event of a spill, immediate action is required to contain and clean the area while protecting personnel.
Methodology:
-
Secure the Area: Immediately alert others and restrict access to the spill area.[2]
-
Don PPE: Before addressing the spill, don the full PPE ensemble as described in Table 1, including respiratory protection.[2]
-
Containment: Use a cytotoxic spill kit to contain the spill with absorbent pads or granules.[2] For powders, gently cover with damp absorbent material to avoid creating dust.
-
Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a detergent solution, followed by a disinfectant.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[2]
-
Reporting: Report the incident to the appropriate safety officer and complete any necessary documentation.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
